molecular formula C6H4N4O2 B1296476 Tetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 7477-13-6

Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Katalognummer: B1296476
CAS-Nummer: 7477-13-6
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: WIUSYICWELGOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUSYICWELGOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323703
Record name tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-13-6
Record name Tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7477-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazolo(1,5-a)pyridine-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7477-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details a plausible and efficient synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations to aid in its practical application in a laboratory setting.

Introduction

Tetrazolo[1,5-a]pyridine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, offering similar acidic properties and spatial arrangement while potentially improving metabolic stability and pharmacokinetic profiles. This compound, in particular, serves as a key building block for the synthesis of various biologically active molecules. This guide outlines a robust two-step synthetic route commencing from the commercially available starting material, 2-chloro-6-methylpyridine.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process:

  • Oxidation: The methyl group of 2-chloro-6-methylpyridine is oxidized to a carboxylic acid to yield 2-chloropyridine-6-carboxylic acid.

  • Tetrazole Ring Formation: The 2-chloro substituent of 2-chloropyridine-6-carboxylic acid is displaced by an azide, which subsequently undergoes intramolecular cyclization to form the fused tetrazole ring.

Synthesis_Pathway Start 2-Chloro-6-methylpyridine Intermediate 2-Chloropyridine-6-carboxylic acid Start->Intermediate Oxidation (e.g., KMnO4) End This compound Intermediate->End Reaction with Sodium Azide (NaN3)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyridine-6-carboxylic acid

The oxidation of the methyl group of 2-chloro-6-methylpyridine can be accomplished using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Materials:

  • 2-Chloro-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide (e.g., 2 M) is prepared in water.

  • 2-Chloro-6-methylpyridine is added to the aqueous NaOH solution.

  • The mixture is heated to reflux (approximately 100 °C).

  • Potassium permanganate is added portion-wise to the refluxing mixture over several hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, the reaction mixture is refluxed for an additional period until the purple color no longer fades.

  • The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water.

  • The combined filtrate is cooled to room temperature and then acidified to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • The precipitated white solid, 2-chloropyridine-6-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-6-methylpyridineCommercially Available
Oxidizing AgentPotassium Permanganate[1][2]
Typical Yield60-80%Estimated based on similar oxidations
Melting Point150-152 °CLiterature Value
Step 2: Synthesis of this compound

The formation of the tetrazole ring is achieved by the reaction of 2-chloropyridine-6-carboxylic acid with sodium azide.

Materials:

  • 2-Chloropyridine-6-carboxylic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, 2-chloropyridine-6-carboxylic acid is dissolved in a suitable polar aprotic solvent such as DMF or NMP.

  • Sodium azide is added to the solution.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into water.

  • The aqueous solution is acidified with hydrochloric acid to a pH of approximately 2-3.

  • The precipitated product, this compound, is collected by filtration.

  • Alternatively, the product can be extracted from the acidified aqueous solution with a suitable organic solvent like ethyl acetate. The organic extracts are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValueReference
Starting Material2-Chloropyridine-6-carboxylic acidSynthesized in Step 1
Azide SourceSodium Azide[3][4]
Typical Yield70-90%Estimated based on similar reactions
CAS Number7477-13-6
Molecular Weight164.12 g/mol

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Tetrazole Formation S1_Start Dissolve 2-chloro-6-methylpyridine in aq. NaOH S1_Heat Heat to reflux S1_Start->S1_Heat S1_Add_KMnO4 Add KMnO4 portion-wise S1_Heat->S1_Add_KMnO4 S1_Reflux Continue reflux S1_Add_KMnO4->S1_Reflux S1_Filter Filter hot to remove MnO2 S1_Reflux->S1_Filter S1_Acidify Acidify filtrate with HCl S1_Filter->S1_Acidify S1_Isolate Isolate 2-chloropyridine-6-carboxylic acid S1_Acidify->S1_Isolate S2_Start Dissolve 2-chloropyridine-6-carboxylic acid in DMF/NMP S1_Isolate->S2_Start Use product from Step 1 S2_Add_NaN3 Add Sodium Azide S2_Start->S2_Add_NaN3 S2_Heat Heat reaction mixture S2_Add_NaN3->S2_Heat S2_Workup Pour into water and acidify S2_Heat->S2_Workup S2_Isolate Isolate this compound S2_Workup->S2_Isolate

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Potassium permanganate (KMnO₄) is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials.

  • Hydrochloric acid (HCl) is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step pathway, involving the oxidation of 2-chloro-6-methylpyridine followed by tetrazole ring formation, offers a reliable method for obtaining this valuable building block. The provided experimental protocols and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.

References

An In-depth Technical Guide on the Chemical Properties of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a tetrazole ring and a pyridine-carboxylic acid moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially enhancing metabolic stability and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol .[2] While specific experimental data on its physical properties are not widely published, its structure suggests it is a polar molecule.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol [2]
CAS Number 7477-13-6
Appearance Solid
SMILES String O=C(O)C(C=C1)=CN2C1=NN=N2
InChI Key WIUSYICWELGOHK-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the formation of the tetrazolo[1,5-a]pyridine ring system.

Experimental Protocol: Synthesis from a Halopyridine Precursor

One common route involves the reaction of a 2-halopyridine with an azide source.[3] The following is a generalized protocol that can be adapted for the synthesis of the target compound, starting from a suitable 2-chloro-pyridine-6-carboxylic acid derivative.

Materials:

  • 2-chloropyridine-6-carboxylic acid derivative

  • Sodium azide (NaN₃)

  • Solvent (e.g., ethanol/water mixture)

  • Acid (e.g., 10% HCl)

Procedure:

  • Dissolve the 2-chloropyridine derivative and an excess of sodium azide in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum.

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow start Start with 2-halopyridine-6-carboxylic acid derivative react React with Sodium Azide (NaN3) in a suitable solvent start->react reflux Heat to reflux with acid catalyst react->reflux cool Cool reaction mixture to induce crystallization reflux->cool filter Filter and wash the solid product cool->filter end Obtain this compound filter->end

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).
¹³C NMR Aromatic carbon signals, a signal for the carboxylic acid carbon (typically δ 165-185 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (164.12 g/mol ). Common fragmentation patterns would involve the loss of CO₂, H₂O, and cleavage of the tetrazole ring.

Potential Biological Activities and Signaling Pathways

Derivatives of tetrazole and pyridine carboxylic acid are known to possess a range of biological activities. While specific studies on this compound are limited, its structural motifs suggest potential as an antimicrobial or anti-inflammatory agent.

Antimicrobial Activity

Pyridine carboxylic acid derivatives have been investigated for their antimicrobial properties.[4] The mechanism of action for such compounds can vary, but may involve the inhibition of essential bacterial enzymes.

Anti-inflammatory Activity

Several tetrazole-containing compounds have demonstrated anti-inflammatory effects.[1] The anti-inflammatory activity of related compounds has been linked to the inhibition of enzymes such as cyclooxygenases (COX).[1]

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a key component in a number of enzyme inhibitors.[5] It is plausible that this compound could act as an inhibitor for various enzymes, a hypothesis that warrants further investigation.

Hypothetical Signaling Pathway Inhibition

Given the known anti-inflammatory properties of related compounds, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways.

G Hypothetical Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor pathway NF-κB Signaling Pathway receptor->pathway transcription Transcription of Pro-inflammatory Genes pathway->transcription cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines compound Tetrazolo[1,5-a]pyridine- 6-carboxylic acid compound->pathway Inhibition

Caption: A hypothetical mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. While a comprehensive experimental characterization is not yet widely available, existing knowledge of related compounds suggests avenues for its synthesis and potential biological applications. Further research is needed to fully elucidate its chemical and pharmacological properties, which will be crucial for its potential translation into clinical use. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.

References

An In-depth Technical Guide to Lomerizine: A Neuroprotective Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lomerizine is a diphenylpiperazine class calcium channel blocker with demonstrated efficacy in the treatment of migraines and potential applications in other neurological and ophthalmological conditions.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacological profile, and mechanism of action of Lomerizine, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Lomerizine is a lipophilic molecule, enabling it to cross the blood-brain barrier.[1] It is soluble in lipids, chloroform, methanol, and DMSO.[1] For administration in aqueous systems, nanoparticle formulations may be utilized.[1] The compound is available as a free base and as a dihydrochloride salt.

Table 1: Physicochemical Properties of Lomerizine and its Dihydrochloride Salt

PropertyLomerizineLomerizine DihydrochlorideReference
IUPAC Name 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride[1][3]
CAS Number 101477-55-8101477-54-7[1][3]
Molecular Formula C27H30F2N2O3C27H32Cl2F2N2O3[1][3]
Molecular Weight 468.5 g/mol 541.47 g/mol [4][5]
Appearance -White or off-white Crystalline Powder[5]
Melting Point -204-207°C[5]
Solubility Soluble in chloroform, methanol, and DMSOSoluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (1 mg/ml)[1][6]

Pharmacology and Mechanism of Action

Lomerizine functions as a voltage-gated L-type and T-type calcium channel blocker.[2][5][7] By inhibiting the influx of calcium ions into cells, it exerts a range of effects on the central nervous and vascular systems.[7]

Pharmacodynamics

The primary mechanism of action of Lomerizine involves the blockade of voltage-dependent calcium channels.[1][7] This action leads to several downstream effects:

  • Cerebral Vasodilation: By inhibiting calcium influx in vascular smooth muscle cells, Lomerizine induces relaxation of cerebral arteries, leading to increased cerebral blood flow.[7][8] This effect is believed to contribute to its efficacy in migraine prophylaxis.[7]

  • Neuroprotection: Excessive intracellular calcium can lead to excitotoxicity and neuronal cell death.[7] Lomerizine's ability to block calcium entry helps protect neurons from ischemic and hypoxic damage.[7][8] It has shown neuroprotective effects in models of retinal damage and amyotrophic lateral sclerosis (ALS).[5]

  • Modulation of Neurotransmitter Release: Calcium influx is essential for the release of neurotransmitters. By modulating this process, Lomerizine can influence neuronal signaling.[7]

  • 5-HT2A Receptor Antagonism: While its primary action is on calcium channels, Lomerizine also exhibits antagonistic effects at the 5-HT2A receptor.[1] This action may also contribute to its antimigraine properties.[1]

Table 2: Pharmacodynamic Properties of Lomerizine

ParameterValueSpeciesReference
IC50 (L-type Ca2+ channels) 4 µMRat hippocampal neurons[6]
IC50 (T-type Ca2+ channels) 1.9 µMRat hippocampal neurons[6]
IC50 (3H-Nitrendipine displacement) 86 nMGuinea pig and dog aortic membranes[1]
Ki (3H-Nitrendipine displacement) 340 nMGuinea pig and dog aortic membranes[1]
IC50 (Human) 2430.0 nM-[1]
Pharmacokinetics

Lomerizine is typically administered orally.[1] Its bioavailability is not significantly affected by gastric pH.[1]

Table 3: Pharmacokinetic Parameters of Lomerizine

ParameterValueSpecies/ConditionsReference
Cmax (intravenous) 19.5 ± 6.5 ng/mlRabbits (0.03 mg/kg)[1]
Cmax (oral) 27.6 ng/MLRats (5 mg/kg)[1]
Tmax (oral) 90 minutesRats (5 mg/kg)[1]

Experimental Protocols

Inhibition of Voltage-Activated Calcium Currents

Methodology: The effects of Lomerizine on low- and high-voltage activated calcium currents can be assessed using whole-cell patch-clamp techniques in cultured rat hippocampal CA1 pyramidal neurons.

  • Cell Culture: Primary cultures of hippocampal neurons are prepared from neonatal rats.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed. Calcium currents are evoked by depolarizing voltage steps from a holding potential.

  • Drug Application: Lomerizine is applied to the bath solution at varying concentrations.

  • Data Analysis: The concentration-response curve is generated to determine the IC50 values for the inhibition of low- and high-voltage activated calcium currents.[6]

Vasoconstriction Inhibition Assay

Methodology: The ability of Lomerizine to inhibit vasoconstriction can be evaluated using isolated rat basilar arteries.

  • Tissue Preparation: Basilar arteries are dissected from rats and mounted in a myograph system.

  • Induction of Vasoconstriction: Vasoconstriction is induced by applying agents such as potassium chloride, serotonin (5-HT), or vasopressin.

  • Lomerizine Treatment: Lomerizine is added to the bath at a specific concentration (e.g., 1 µM) prior to the addition of the vasoconstricting agent.

  • Measurement: The tension of the arterial rings is measured to quantify the degree of vasoconstriction and the inhibitory effect of Lomerizine.[6]

Visualizations

Signaling Pathway of Lomerizine's Neuroprotective Effect

Lomerizine_Neuroprotection cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Lomerizine Intervention cluster_2 Cellular Response stress Ischemia / Hypoxia ca_channel Voltage-Gated Ca2+ Channels stress->ca_channel Activates lomerizine Lomerizine lomerizine->ca_channel Blocks neuroprotection Neuroprotection lomerizine->neuroprotection ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx Mediates ca_channel->neuroprotection excitotoxicity Excitotoxicity ca_influx->excitotoxicity apoptosis Apoptosis / Necrosis excitotoxicity->apoptosis

Caption: Lomerizine's neuroprotective mechanism of action.

Experimental Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow cluster_0 In Vitro Model cluster_1 Treatment cluster_2 Analysis cluster_3 In Vivo Model culture Primary Retinal Cell Culture induce_toxicity Induce Neurotoxicity (Glutamate, NMDA, Kainate) culture->induce_toxicity treat_lomerizine Treat with Lomerizine (e.g., 1 µM) induce_toxicity->treat_lomerizine assess_damage Assess Retinal Damage treat_lomerizine->assess_damage animal_model Rat Model of Retinal Ischemia-Reperfusion Injury administer_lomerizine Administer Lomerizine (e.g., 1 mg/kg) animal_model->administer_lomerizine administer_lomerizine->assess_damage

Caption: Workflow for evaluating Lomerizine's neuroprotective effects.

Clinical Applications and Safety

Lomerizine is clinically used for the treatment of migraines.[1] It is also being investigated for its potential in treating glaucoma and optic nerve injury.[1]

Dosage and Administration

For migraine prophylaxis, Lomerizine is typically administered orally at a dose of 5 mg twice daily.[8]

Adverse Effects and Toxicity

Common side effects include drowsiness and flushing.[1] Lomerizine is noted for its lack of serious cardiovascular side effects, such as hypotension, which is attributed to its selectivity for cerebral arteries over peripheral arteries.[1]

Table 4: Acute Toxicity of Lomerizine in Mice

Route of AdministrationLD50Reference
Intravenous 44 mg/kg[1]
Oral 300 mg/kg[1]
Subcutaneous >1,200 mg/kg[1]

Overdose may result in seizures or convulsions.[1] The toxicity in humans has not been extensively reported.[1]

Conclusion

Lomerizine is a potent calcium channel blocker with significant neuroprotective and cerebral vasodilatory effects. Its established clinical use in migraine treatment and promising preclinical data in other neurological and ophthalmological disorders make it a compound of continued interest for researchers and clinicians. Further investigation into its therapeutic potential and long-term safety profile is warranted.

References

The Ascendant Therapeutic Potential of Tetrazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of tetrazolo[1,5-a]pyridine has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of this versatile class of compounds. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and a clear visualization of the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of tetrazolo[1,5-a]pyridine and its isosteric triazolo[1,5-a]pyridine counterparts have shown significant promise as anticancer agents. Their cytotoxic effects have been documented across a range of human cancer cell lines, including colon, breast, and glioblastoma.

Quantitative Anticancer Data

The antiproliferative activity of various derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
[1][2]Triazolo[1,5-a]pyridinylpyridinesHCT-116 (Colon)Varies[3]
[1][2]Triazolo[1,5-a]pyridinylpyridinesU-87 MG (Glioblastoma)Varies[3]
[1][2]Triazolo[1,5-a]pyridinylpyridinesMCF-7 (Breast)Varies[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides (3b)MCF-7 (Breast)< 0.25 - 6.0[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides (3b)MDA-MB-231 (Breast)< 0.25 - 6.0[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides (MM129, MM130, MM131)HeLa (Cervical), HCT 116 (Colon), PC-3 (Prostate), BxPC-3 (Pancreatic)Varies[5]
[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives (H12)MGC-803 (Gastric)9.47[6]
[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives (H12)HCT-116 (Colon)9.58[6]
[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives (H12)MCF-7 (Breast)13.1[6]
Mechanism of Action: Interference with Key Signaling Pathways

The anticancer activity of these derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Studies have indicated that certain derivatives can suppress the ERK signaling pathway and the PI3K/Akt/mTOR pathway, both of which are frequently overactivated in cancer.[4][6]

anticancer_pathway extracellular Growth Factors receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf c-Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation Promotes akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits mtor->proliferation Promotes compound Tetrazolo[1,5-a]pyridine Derivative compound->raf Inhibits compound->mek Inhibits compound->erk Inhibits compound->akt Inhibits compound->mtor Inhibits

Anticancer signaling pathway modulation.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Tetrazolo[1,5-a]pyridine derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottomed sterile microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) macrophage Macrophage stimulus->macrophage nfkb NF-κB Activation macrophage->nfkb cox2 COX-2 nfkb->cox2 Induces inos iNOS nfkb->inos Induces pge2 Prostaglandins (PGE2) cox2->pge2 no Nitric Oxide (NO) inos->no inflammation Inflammation (Edema, Pain) pge2->inflammation no->inflammation compound Tetrazolo[1,5-a]pyridine Derivative compound->nfkb Inhibits compound->cox2 Inhibits compound->inos Inhibits

References

Unveiling the Therapeutic Potential of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: A Review of Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction:

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the broader class of tetrazole derivatives. While specific research detailing the intricate mechanism of action for this particular molecule remains to be fully elucidated, the therapeutic activities of structurally related compounds, such as tetrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]quinolines, and other tetrazole-containing entities, offer significant insights into its potential biological functions. The tetrazole ring is a key feature, often serving as a bioisostere of a carboxylic acid group in medicinal chemistry, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] This guide synthesizes the available information on the biological activities of these related scaffolds to project the potential mechanisms of action for this compound.

General Biological Activities of Tetrazole Derivatives

The tetrazole nucleus is a prominent scaffold in a multitude of medicinally important compounds. Derivatives incorporating this moiety have demonstrated a wide spectrum of pharmacological effects, including:

  • Antibacterial and antifungal activities[1][2]

  • Anticancer properties[1]

  • Analgesic and anti-inflammatory effects[1]

  • Antidiabetic and anti-hyperlipidemic potential[1]

  • Antitubercular activity[1]

Insights from Structurally Related Compounds

The biological activities of compounds with similar core structures to this compound provide valuable clues to its potential mechanisms.

Tetrazolo[1,5-a]pyrimidine Derivatives

Studies on the closely related tetrazolo[1,5-a]pyrimidine scaffold have revealed promising antimicrobial and antioxidant properties.[3] Furthermore, metal complexes of these derivatives have been shown to interact with DNA and inhibit key enzymes involved in cell regulation, such as topoisomerase I and cyclin-dependent kinases (CDKs).[4] This suggests that this compound could potentially exert its effects through interference with DNA replication and cell cycle progression.

Tetrazolo[1,5-a]quinoline Derivatives

Research into tetrazolo[1,5-a]quinoline derivatives has highlighted their potential as anti-inflammatory and antibacterial agents.[5] Four compounds from one study were found to have anti-inflammatory activity comparable to the standard drug indomethacin in animal models.[5] This points to a possible role for this compound in modulating inflammatory pathways.

Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

While featuring a pyrazole ring instead of a tetrazole, the fused pyridine or pyrimidine structures are analogous. Pyrazolo[1,5-a]pyridine derivatives have been investigated as novel antitubercular agents.[6] The pyrazolo[1,5-a]pyrimidine core is recognized for its role as a versatile scaffold for protein kinase inhibitors, which are crucial in cancer therapy for blocking aberrant signaling pathways that drive oncogenesis.[7]

####[3][8][9]Triazolo[1,5-a]pyridine Derivatives

Another related class of compounds,[3][8][9]triazolo[1,5-a]pyridine derivatives, have been identified as trypanocidal agents. Their mechanism of action involves the inhibition of the sterol biosynthesis pathway through the targeting of the enzyme 14α-demethylase.[10] This mode of action is critical for the integrity of the parasite's cell membrane.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway for a potential anticancer effect of this compound could involve the inhibition of key cellular proliferation and survival pathways. The diagram below illustrates a potential mechanism involving the inhibition of cyclin-dependent kinases, leading to cell cycle arrest.

Potential_Anticancer_Mechanism cluster_0 Cellular Environment Tetrazolo_Compound Tetrazolo[1,5-a]pyridine- 6-carboxylic acid CDK Cyclin-Dependent Kinase (CDK) Tetrazolo_Compound->CDK Inhibition Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to (if arrested)

Caption: Postulated mechanism of action for this compound.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of focused experiments would be required. The following outlines potential methodologies based on the activities of related compounds.

Table 1: Proposed Experimental Protocols

Target Activity Experimental Assay Methodology Expected Outcome
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayA serial dilution of the compound is prepared and incubated with various bacterial and fungal strains. The MIC is the lowest concentration that inhibits visible growth.Determination of the compound's potency against different microorganisms.
Anticancer Cell Viability Assay (e.g., MTT, XTT)Cancer cell lines are treated with varying concentrations of the compound. Cell viability is measured spectrophotometrically to determine the IC50 value.Quantification of the compound's cytotoxic effect on cancer cells.
Kinase Inhibition Kinase Activity AssayRecombinant kinases are incubated with the compound and a substrate. Kinase activity is measured by quantifying substrate phosphorylation.Identification of specific kinases inhibited by the compound and determination of IC50 values.
DNA Interaction DNA Binding Assay (e.g., UV-Vis, Fluorescence)The compound is titrated with DNA, and changes in the spectroscopic properties are monitored to determine binding affinity and mode.Characterization of the compound's ability to interact with DNA.
Topoisomerase Inhibition Topoisomerase I Relaxation AssaySupercoiled plasmid DNA is incubated with topoisomerase I and the compound. The inhibition of DNA relaxation is analyzed by gel electrophoresis.Assessment of the compound's ability to inhibit topoisomerase I activity.

Conclusion and Future Directions

While the specific mechanism of action for this compound is not yet defined in the scientific literature, the biological activities of structurally similar heterocyclic compounds provide a strong foundation for directed future research. The tetrazole moiety, as a carboxylic acid bioisostere, combined with the fused pyridine ring system, presents a promising scaffold for the development of novel therapeutic agents. Future investigations should focus on a systematic evaluation of its effects on key cellular targets, including kinases, topoisomerases, and microbial enzymes, to unlock its full therapeutic potential. The experimental workflows outlined in this guide offer a roadmap for such endeavors.

Research_Workflow Synthesis Synthesis & Purification Screening Broad Biological Screening (Antimicrobial, Anticancer) Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Target Identification) Hit_Identification->Mechanism_Studies Active Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A proposed workflow for the investigation of this compound.

References

Potential Biological Targets of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry. Its structural features, particularly the tetrazole ring as a bioisostere of a carboxylic acid, suggest its potential to interact with a range of biological targets. While direct experimental data on this specific molecule is limited, analysis of structurally related compounds, including tetrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, provides valuable insights into its potential mechanisms of action and therapeutic applications. This technical guide consolidates the available information on analogous compounds to elucidate the probable biological targets of this compound, offering a framework for future research and drug discovery efforts. Potential targets for this class of compounds span enzymes involved in cell signaling, DNA replication, and microbial biosynthesis.

Introduction

The tetrazole moiety is a well-established carboxylic acid bioisostere in drug design, often enhancing metabolic stability and cell permeability. The fused tetrazolo[1,5-a]pyridine scaffold provides a rigid framework that can be functionalized to achieve specific interactions with biological macromolecules. This compound, in particular, combines the bioisosteric properties of the tetrazole ring with the versatile chemistry of the pyridine carboxylic acid backbone. This guide explores the potential biological targets of this compound by examining the activities of its close analogs.

Potential Biological Targets and Inferred Mechanisms of Action

Based on the biological activities of structurally similar compounds, the following are proposed as potential targets for this compound and its derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Several studies on fused heterocyclic systems analogous to tetrazolo[1,5-a]pyridine suggest that this scaffold is a promising starting point for the development of kinase inhibitors.

  • p38 MAP Kinase: Pyrazolo[1,5-a]pyridines have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response and cellular stress signaling.[1] The structural similarity suggests that tetrazolo[1,5-a]pyridine derivatives could also target this kinase.

  • Casein Kinase 2 (CK2): 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have demonstrated potent inhibition of CK2, a serine/threonine kinase involved in cell growth, proliferation, and survival.[2] The presence of the tetrazole ring in a similar position on the fused ring system is a strong indicator that CK2 could be a target.

  • Cyclin-Dependent Kinases (CDKs): Metal complexes of tetrazolo[1,5-a]pyrimidine have been shown to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation.[3] This suggests that the core scaffold may have affinity for the ATP-binding site of CDKs.

Table 1: Quantitative Data for Kinase Inhibition by Analogous Compounds

Compound ClassTarget KinaseIC50 (µM)Reference
6-(Tetrazol-5-yl)pyrazolo[1,5-a]pyrimidinesCK2Micromolar range[2]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine SulfonamidesAKT2In silico prediction
DNA and Associated Enzymes

The planar structure of the tetrazolo[1,5-a]pyridine ring system allows for potential intercalation with DNA or interaction with enzymes that process nucleic acids.

  • DNA Intercalation and Groove Binding: Metal complexes based on the tetrazolo[1,5-a]pyrimidine scaffold have been shown to interact with DNA, likely through groove binding.[3] This mode of action can disrupt DNA replication and transcription, leading to cytotoxic effects.

  • Topoisomerase I: These same tetrazolo[1,5-a]pyrimidine complexes have been found to strongly inhibit topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[3] Inhibition of topoisomerase I leads to DNA damage and apoptosis.

Microbial Enzymes and Pathways

Derivatives of related fused heterocyclic systems have shown promising antimicrobial and antiparasitic activities, suggesting that this compound could be a scaffold for developing novel anti-infective agents.

  • Sterol Biosynthesis Pathway (14α-demethylase): [3][4][6]triazolo[1,5-a]pyridine derivatives have demonstrated trypanocidal activity by inhibiting 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi and protozoa.[7] This pathway is a validated target for antifungal and antiparasitic drugs.

  • General Antimicrobial Activity: Tetrazolo[1,5-a]pyrimidine-6-carboxylates have been synthesized and evaluated for their antimicrobial properties.[5] While specific targets were not identified, this activity suggests interference with essential microbial processes.

Experimental Protocols

Detailed methodologies are crucial for the validation of potential biological targets. The following are representative protocols for key experiments.

Kinase Inhibition Assay (Example: CK2)
  • Reagents and Materials: Recombinant human CK2, substrate peptide (e.g., RRRADDSDDDDD), [γ-³²P]ATP, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), test compound (this compound), and a known CK2 inhibitor (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add kinase buffer, substrate peptide, and the test compound.

    • Initiate the reaction by adding a mixture of recombinant CK2 and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

DNA Interaction Studies (Ethidium Bromide Displacement Assay)
  • Reagents and Materials: Calf thymus DNA (ctDNA), ethidium bromide (EtBr), Tris-HCl buffer, and the test compound.

  • Procedure:

    • Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable DNA-EtBr complex.

    • Measure the fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

    • Add increasing concentrations of the test compound to the DNA-EtBr solution.

    • After each addition, incubate for a short period and measure the fluorescence.

  • Data Analysis: A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode. The quenching constant can be calculated using the Stern-Volmer equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Reagents and Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compound, and a standard antibiotic/antifungal (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Signaling Pathways

G cluster_kinase Kinase Signaling Pathways Stress/Cytokines Stress/Cytokines p38_MAPK p38_MAPK Stress/Cytokines->p38_MAPK Inflammation/Apoptosis Inflammation/Apoptosis p38_MAPK->Inflammation/Apoptosis Growth_Factors Growth_Factors CK2 CK2 Growth_Factors->CK2 Cell_Proliferation/Survival Cell_Proliferation/Survival CK2->Cell_Proliferation/Survival Cell_Cycle_Regulators Cell_Cycle_Regulators CDKs CDKs Cell_Cycle_Regulators->CDKs Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog Analog of Tetrazolo[1,5-a]pyridine- 6-carboxylic acid Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog->p38_MAPK Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog->CK2 Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog->CDKs

Caption: Potential inhibition of key kinase signaling pathways by this compound analogs.

DNA Targeting and Antimicrobial Mechanisms

G cluster_dna DNA and Microbial Targeting DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_I Topoisomerase_I DNA_Replication_Transcription->Topoisomerase_I DNA DNA DNA_Replication_Transcription->DNA Sterol_Biosynthesis Sterol_Biosynthesis 14a_demethylase 14a_demethylase Sterol_Biosynthesis->14a_demethylase Ergosterol Ergosterol 14a_demethylase->Ergosterol Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog Analog of Tetrazolo[1,5-a]pyridine- 6-carboxylic acid Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog->Topoisomerase_I Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog->DNA Groove Binding Tetrazolo[1,5-a]pyridine-6-carboxylic_acid_analog->14a_demethylase

Caption: Inferred mechanisms of DNA targeting and antimicrobial action for this compound analogs.

Experimental Workflow for Target Validation

G Compound_Synthesis Synthesis of Tetrazolo[1,5-a]pyridine- 6-carboxylic acid and Derivatives In_Silico_Screening In Silico Screening (Docking, Pharmacophore Modeling) Compound_Synthesis->In_Silico_Screening In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Binding Assays) In_Silico_Screening->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (Cytotoxicity, Pathway Analysis) In_Vitro_Assays->Cell-Based_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization

Caption: A generalized workflow for the identification and validation of biological targets.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is not yet available, a comprehensive analysis of its structural analogs provides a strong foundation for targeted research. The tetrazolo[1,5-a]pyridine scaffold shows significant promise as a template for the development of inhibitors of protein kinases, DNA-interacting agents, and antimicrobial compounds.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against the potential targets identified in this guide. High-throughput screening against a panel of kinases, coupled with in-depth studies on DNA binding and topoisomerase inhibition, will be crucial in elucidating the precise mechanism of action of this compound class. Furthermore, exploration of its antimicrobial and antiparasitic potential could lead to the discovery of novel anti-infective agents. The detailed experimental protocols and conceptual frameworks provided herein are intended to facilitate these future investigations.

References

The Chemistry of Tetrazolo[1,5-a]pyridines: A Technical Guide to Their Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazolo[1,5-a]pyridine ring system, a fused bicyclic heteroaromatic scaffold, has garnered significant attention in various fields of chemistry, ranging from medicinal chemistry and drug discovery to materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for preparing these intriguing compounds. Key aspects, including the crucial azide-tetrazole valence tautomerism, are discussed in detail. This document also presents a compilation of quantitative data, detailed experimental protocols for seminal synthetic routes, and visualizations of reaction pathways to serve as a valuable resource for researchers in the field.

Introduction

Tetrazolo[1,5-a]pyridine is a bicyclic heterocyclic compound in which a tetrazole ring is fused to a pyridine ring. This scaffold is of considerable interest due to its unique chemical properties and diverse biological activities. The presence of a high-nitrogen content tetrazole ring imparts specific electronic and steric features to the molecule, influencing its reactivity and intermolecular interactions. A defining characteristic of this system is its existence in equilibrium with the isomeric 2-azidopyridine form, a phenomenon known as azide-tetrazole tautomerism. The position of this equilibrium is sensitive to various factors, including substitution patterns, solvent polarity, and temperature. This guide will delve into the rich history of these compounds, from their initial discovery to the development of modern synthetic strategies, and provide a detailed examination of their chemical and physical properties.

Discovery and Historical Perspective

The first synthesis of a tetrazolo[1,5-a]pyridine derivative is attributed to the reaction of 2-hydrazinopyridine with nitrous acid. This early method laid the groundwork for the exploration of this class of compounds. Over the decades, the understanding of their structure and reactivity has evolved significantly, particularly concerning the dynamic equilibrium between the fused tetrazole and the monocyclic azide forms.

Initial studies focused on the fundamental synthesis and characterization of the parent compound and simple derivatives. The recognition of the azide-tetrazole tautomerism was a pivotal moment in the history of these compounds, explaining their dual reactivity and spectroscopic properties. Subsequent research has focused on developing more efficient and versatile synthetic methods to access a wider range of substituted tetrazolo[1,5-a]pyridines, driven by their potential applications in various scientific disciplines.

Synthetic Methodologies

A variety of synthetic routes have been developed for the preparation of tetrazolo[1,5-a]pyridine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The principal synthetic strategies are outlined below.

From 2-Hydrazinopyridines

The classical and one of the earliest reported methods for the synthesis of tetrazolo[1,5-a]pyridines involves the diazotization of 2-hydrazinopyridines with nitrous acid (generated in situ from sodium nitrite and a mineral acid). This reaction proceeds via the formation of a 2-azidopyridine intermediate, which then undergoes intramolecular cyclization to the more stable tetrazolo[1,5-a]pyridine.

G 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Azidopyridine (intermediate) 2-Azidopyridine (intermediate) 2-Hydrazinopyridine->2-Azidopyridine (intermediate) Diazotization Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrous Acid (HNO2)->2-Azidopyridine (intermediate) Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine 2-Azidopyridine (intermediate)->Tetrazolo[1,5-a]pyridine Intramolecular Cyclization

Figure 1: Synthesis from 2-Hydrazinopyridine.
From 2-Halopyridines

A widely used and versatile method for the synthesis of tetrazolo[1,5-a]pyridines is the reaction of 2-halopyridines (typically 2-chloro- or 2-bromopyridines) with an azide source.[1] Common azide reagents include sodium azide and trimethylsilyl azide (TMSN₃).[2] The reaction is a nucleophilic aromatic substitution followed by cyclization. The use of TMSN₃, often in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), can offer milder reaction conditions and improved yields for certain substrates.[2]

G 2-Halopyridine 2-Halopyridine 2-Azidopyridine (intermediate) 2-Azidopyridine (intermediate) 2-Halopyridine->2-Azidopyridine (intermediate) Nucleophilic Aromatic Substitution Azide Source (e.g., NaN3, TMSN3) Azide Source (e.g., NaN3, TMSN3) Azide Source (e.g., NaN3, TMSN3)->2-Azidopyridine (intermediate) Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine 2-Azidopyridine (intermediate)->Tetrazolo[1,5-a]pyridine Intramolecular Cyclization

Figure 2: Synthesis from 2-Halopyridines.
From Pyridine N-Oxides

Another effective method involves the reaction of pyridine N-oxides with a source of the azide radical.[3] This can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by treating the N-oxide with a sulfonyl chloride (e.g., tosyl chloride) in the presence of sodium azide.[3] This approach is particularly useful for the synthesis of derivatives that may be difficult to access through other routes.[4]

G Pyridine N-Oxide Pyridine N-Oxide Activated Intermediate Activated Intermediate Pyridine N-Oxide->Activated Intermediate Azidating Agent (e.g., DPPA, TsCl/NaN3) Azidating Agent (e.g., DPPA, TsCl/NaN3) Azidating Agent (e.g., DPPA, TsCl/NaN3)->Activated Intermediate Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine Activated Intermediate->Tetrazolo[1,5-a]pyridine Azide Attack and Rearrangement

Figure 3: Synthesis from Pyridine N-Oxides.

Azide-Tetrazole Equilibrium

A fundamental aspect of the chemistry of tetrazolo[1,5-a]pyridines is the valence tautomerism between the bicyclic tetrazole form and the monocyclic 2-azidopyridine form.[5][6] This equilibrium is dynamic and its position is influenced by several factors:

  • Substituents: Electron-withdrawing groups on the pyridine ring tend to favor the 2-azidopyridine isomer, while electron-donating groups generally favor the tetrazolo[1,5-a]pyridine form.[5]

  • Solvent Polarity: An increase in solvent polarity generally shifts the equilibrium towards the more polar tetrazole tautomer.[5]

  • Temperature: Higher temperatures often favor the azide isomer, which is entropically favored.

  • Physical State: In the solid state, the compound typically exists exclusively as one tautomer, which is not always the major tautomer in solution.

G Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine 2-Azidopyridine 2-Azidopyridine Tetrazolo[1,5-a]pyridine->2-Azidopyridine Ring Opening / Closing

Figure 4: Azide-Tetrazole Equilibrium.

Quantitative Data

Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines

The following table summarizes the yields for the synthesis of various substituted tetrazolo[1,5-a]pyridines from the corresponding 2-halopyridines using trimethylsilyl azide and tetrabutylammonium fluoride hydrate.[2]

Entry2-HalopyridineProductYield (%)
12-ChloropyridineTetrazolo[1,5-a]pyridine85
22-Bromo-5-nitropyridine5-Nitrotetrazolo[1,5-a]pyridine92
32,6-Dichloropyridine5-Chlorotetrazolo[1,5-a]pyridine78
42-Chloro-3-methylpyridine8-Methyltetrazolo[1,5-a]pyridine88
52-BromopyridineTetrazolo[1,5-a]pyridine90
Azide-Tetrazole Equilibrium Constants

The equilibrium between several substituted tetrazolo[1,5-a]pyridines and their corresponding 2-azidopyridine isomers has been studied quantitatively. The following table presents the percentage of the tetrazole form at equilibrium in different solvents.[6]

SubstituentSolventTemperature (°C)Tetrazole Form (%)Azide Form (%)
NoneDMSO-d₆25>95<5
5-NO₂CDCl₃25~20~80
5-NO₂DMSO-d₆25~60~40
5-ClCDCl₃25~50~50
5-CH₃DMSO-d₆25>95<5

Experimental Protocols

General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine and Sodium Azide

Materials:

  • 2-Chloropyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tetrazolo[1,5-a]pyridine.

Synthesis of Tetrazolo[1,5-a]pyridine from 2-Hydrazinopyridine

Materials:

  • 2-Hydrazinopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydrazinopyridine (1.0 eq) in dilute hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield tetrazolo[1,5-a]pyridine.

Physicochemical and Spectroscopic Properties

Appearance: The parent tetrazolo[1,5-a]pyridine is typically a white to off-white crystalline solid.

Solubility: It is generally soluble in polar organic solvents such as DMSO, DMF, and alcohols, and moderately soluble in chlorinated solvents.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characteristic of the fused ring system. For the parent compound in CDCl₃, typical chemical shifts are observed for the pyridine ring protons.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • IR Spectroscopy: The infrared spectrum of tetrazolo[1,5-a]pyridines is notable for the absence of a strong absorption band around 2100-2200 cm⁻¹, which is characteristic of the azide (-N₃) stretching vibration. The presence of this band would indicate a significant proportion of the 2-azidopyridine tautomer.

Applications

The tetrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The tetrazole ring can act as a bioisostere for a carboxylic acid group, which can be advantageous in drug design for improving metabolic stability and pharmacokinetic properties.

Beyond pharmaceuticals, these compounds have been investigated as energetic materials due to their high nitrogen content.[6] More recently, their unique electronic properties have led to their exploration in the field of organic electronics as components of organic light-emitting diodes (OLEDs) and other electronic devices.[4]

Conclusion

The tetrazolo[1,5-a]pyridine ring system represents a fascinating and versatile class of heterocyclic compounds with a rich history and a wide array of synthetic routes. The dynamic azide-tetrazole equilibrium is a key feature that governs their reactivity and properties. This technical guide has provided a comprehensive overview of their discovery, synthesis, and key characteristics, with the aim of serving as a valuable resource for researchers engaged in the study and application of these important molecules. The continued exploration of this scaffold is expected to lead to new discoveries in medicinal chemistry, materials science, and beyond.

References

An In-depth Technical Guide to Tetrazolo[1,5-a]pyridine-6-carboxylic Acid and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 7477-13-6) is a heterocyclic organic compound with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol .[1] This compound belongs to the broader class of tetrazole-containing heterocycles, which are of significant interest in medicinal chemistry. The tetrazole ring is often employed as a bioisostere of a carboxylic acid group, offering a similar acidic proton and planar structure while potentially improving pharmacokinetic properties such as metabolic stability and lipophilicity.[2][3] Consequently, this compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[4]

This technical guide provides a comprehensive review of the available literature on this compound and its derivatives, focusing on its synthesis, known biological activities of the core scaffold, and its potential applications in drug discovery.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 7477-13-6
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
Appearance Solid
SMILES O=C(O)C(C=C1)=CN2C1=NN=N2
InChI 1S/C6H4N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h1-3H,(H,11,12)
InChI Key WIUSYICWELGOHK-UHFFFAOYSA-N

Synthesis of the Tetrazolo[1,5-a]pyridine Scaffold

One common approach involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of a fluoride source, such as tetrabutylammonium fluoride hydrate.[5][6] This reaction proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization.

Another established method is the treatment of pyridine N-oxides with a sulfonyl azide, such as 4-toluenesulfonyl chloride and sodium azide, or with diphenylphosphoryl azide (DPPA).[5][7] These reactions also lead to the formation of the fused tetrazole ring system.

The following diagram illustrates a general workflow for the synthesis of tetrazolo[1,5-a]pyridine derivatives.

G General Synthetic Workflow for Tetrazolo[1,5-a]pyridines cluster_0 Starting Materials cluster_1 Reagents 2-Halopyridine 2-Halopyridine Reaction Cyclization Reaction 2-Halopyridine->Reaction Pyridine N-oxide Pyridine N-oxide Pyridine N-oxide->Reaction Azide Source Azide Source (e.g., TMS-N3, NaN3) Azide Source->Reaction Activating Agent Activating Agent (e.g., TBAF, TsCl, DPPA) Activating Agent->Reaction Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine Core Reaction->Tetrazolo[1,5-a]pyridine

Caption: General synthetic routes to the tetrazolo[1,5-a]pyridine core.

Biological Activity and Potential Applications in Drug Discovery

The tetrazole functional group is a well-established carboxylic acid bioisostere, and as such, tetrazole-containing compounds have been investigated for a wide range of biological activities.[3] Derivatives of the tetrazole scaffold have demonstrated antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, antidiabetic, and antihypertensive properties.[3][8]

While specific quantitative biological data for this compound is not publicly available, its derivatives are explored for various therapeutic targets. The primary utility of this compound is as an intermediate for synthesizing more complex molecules where the tetrazolo[1,5-a]pyridine moiety imparts specific physicochemical and biological properties.[4] For instance, derivatives of the related tetrazolo[1,5-a]quinoline scaffold have been synthesized and evaluated for anti-inflammatory and antibacterial activities.[9] Similarly, pyrazolo[1,5-a]pyridine derivatives have been investigated as novel antitubercular agents.[10]

The incorporation of the tetrazolo[1,5-a]pyridine scaffold into a molecule can influence its binding affinity to target proteins, often by mimicking the interactions of a carboxylate group.[4] The unique electronic properties of this heterocyclic system may also contribute to its biological activity.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound itself are not described in the available literature. However, a general procedure for the synthesis of related tetrazolo[1,5-a]pyrimidine-6-carbonitriles has been reported, which may serve as a reference for synthetic chemists.

General Procedure for the Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carbonitriles: [11]

A mixture of an appropriate benzaldehyde (1 mmol), 1H-tetrazole-5-amine (1 mmol), 3-cyanoacetyl indole (1 mmol), and a catalyst (e.g., HMTA-BAIL@MIL-101(Cr), 0.01 g) is heated at 100 °C under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent like dichloromethane. The catalyst can be removed by filtration. After solvent evaporation, the crude product is purified by recrystallization from a solvent such as ethanol to yield the pure tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives.[11]

It is important to note that this is a general procedure for a related class of compounds and would require adaptation and optimization for the synthesis of this compound or its derivatives.

Signaling Pathways

There is no specific information in the reviewed literature detailing any signaling pathways that are directly modulated by this compound. Research into the biological effects of its derivatives is likely to be in the exploratory phase, and as such, their mechanisms of action and interactions with cellular signaling pathways have not been elucidated in the public domain.

Conclusion

This compound is a valuable chemical intermediate in the field of medicinal chemistry. Its significance lies in its utility as a building block for the synthesis of novel compounds with potential therapeutic activities. The tetrazole moiety, acting as a carboxylic acid bioisostere, and the fused pyridine ring system provide a unique scaffold for drug design. While detailed biological data and experimental protocols for this specific compound are scarce in publicly accessible literature, the broader class of tetrazole-containing heterocycles exhibits a wide range of pharmacological properties. Future research and publications may shed more light on the specific biological profile and therapeutic potential of derivatives synthesized from this compound. Researchers interested in this scaffold are encouraged to explore the synthesis of novel derivatives and evaluate their activity in various biological assays.

References

Methodological & Application

One-Pot Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of tetrazolo[1,5-a]pyrimidine derivatives. This class of nitrogen-rich heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The one-pot synthesis approach offers a streamlined and efficient route to these valuable scaffolds, minimizing reaction steps, purification, and waste generation.

Application Notes

Tetrazolo[1,5-a]pyrimidines are considered purine isosteres and have been investigated for their potential to modulate various biological pathways. Their planar structure allows them to intercalate with DNA and interact with various enzymes, making them attractive candidates for drug discovery.

Anticancer Applications: Several derivatives of tetrazolo[1,5-a]pyrimidine have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways. For instance, some derivatives have been shown to upregulate tumor suppressor proteins like p53 and downregulate anti-apoptotic proteins such as Bcl-2. Furthermore, investigations have pointed towards the involvement of the ERK signaling pathway, with certain compounds acting as suppressors. Their potential as cyclin-dependent kinase (CDK) inhibitors is also an active area of research.

Other Therapeutic Areas: Beyond oncology, these compounds have shown promise in other therapeutic areas. Their structural similarity to endogenous molecules allows them to be explored as inhibitors for a variety of enzymes and receptors.

Experimental Protocols

This section outlines a general one-pot procedure for the synthesis of tetrazolo[1,5-a]pyrimidine derivatives. The following protocol is a representative example based on the reaction of β-enaminones with 5-aminotetrazole. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Protocol: One-Pot Synthesis of 5-Aryl-7-(trifluoromethyl)tetrazolo[1,5-a]pyrimidines

Materials:

  • Appropriately substituted 1,1,1-trifluoro-4-alkoxy-3-alken-2-one (β-enaminone) (1.0 mmol)

  • 5-Aminotetrazole monohydrate (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the β-enaminone (1.0 mmol), 5-aminotetrazole monohydrate (1.2 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours, as indicated by the disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure tetrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation

The following tables summarize quantitative data for the synthesis of various tetrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]pyrimidine derivatives, highlighting the efficiency of one-pot methodologies.

Table 1: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinone Derivatives

EntryRR'Time (min)Yield (%)
1PhMe12052
24-MeC6H4Me12065
34-ClC6H4Me12070
44-FC6H4Me12068
52-FurylMe12055
6MeMe12045

Reaction conditions: Microwave irradiation at 150 °C.

Table 2: Synthesis of 4-Aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines

EntryArAr'Yield (%)
1C6H5C6H592
24-ClC6H4C6H595
34-BrC6H4C6H598
44-MeC6H4C6H589
5C6H54-ClC6H490

Reaction conditions: Copper sulfate pentahydrate (10 mol%), sodium ascorbate (20 mol%) in tert-butyl alcohol/water (1:1) at 60 °C for 24 h.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway associated with the synthesized compounds.

G cluster_workflow Experimental Workflow: One-Pot Synthesis start Reactants (β-Enaminone, 5-Aminotetrazole) mixing Mixing in Solvent (e.g., Ethanol) start->mixing reaction Reaction (Heating/Reflux) mixing->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Tetrazolo[1,5-a]pyrimidine purification->product G cluster_pathway Conceptual Signaling Pathway for Anticancer Activity compound Tetrazolo[1,5-a]pyrimidine Derivative erk_pathway ERK Signaling Pathway compound->erk_pathway Inhibition p53 p53 (Tumor Suppressor) compound->p53 Upregulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation apoptosis Apoptosis erk_pathway->apoptosis Inhibits p53->apoptosis bcl2->apoptosis Inhibits

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine-6-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry. Its core structure, featuring a fused tetrazole and pyridine ring system, serves as a valuable scaffold in the design of novel therapeutic agents. The tetrazole moiety is a well-established bioisostere of a carboxylic acid, offering similar physicochemical properties with improved metabolic stability and pharmacokinetic profiles.[1] This key feature allows for the molecular design of enzyme inhibitors and receptor antagonists with enhanced drug-like properties. Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases, by targeting key proteins in cellular signaling pathways.

Key Applications

The primary application of this compound in medicinal chemistry is as a foundational building block for the synthesis of potent and selective enzyme inhibitors. The structural rigidity of the fused ring system, combined with the ability of the tetrazole ring to engage in key binding interactions, makes it an attractive starting point for drug discovery programs.

Kinase Inhibitors

Derivatives of the closely related tetrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer. One notable example is the inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth, proliferation, and survival.

Quantitative Data Summary:

The following table summarizes the in vitro inhibitory activity of a series of 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine derivatives against human CK2α. This data illustrates the potential of the tetrazole-containing heterocyclic systems in achieving high potency.

Compound IDR1R2IC50 (nM) vs. CK2α
1a HH1200
1b HCH3>10000
1c HSMe630
1d HPh320
1i PhH45

Data adapted from a study on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as potent CK2 inhibitors.[2]

Signaling Pathway:

CK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates NF_kB NF-κB AKT->NF_kB Activates CK2 CK2 CK2->AKT Phosphorylates & Activates Ikaros Ikaros CK2->Ikaros Inhibits PTEN PTEN CK2->PTEN Inhibits PTEN->PI3K Inhibits Tetrazolo_Derivative Tetrazolo[1,5-a]pyridine Derivative Tetrazolo_Derivative->CK2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Promotes

CK2 Signaling Pathway Inhibition

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]pyridine Derivatives

This protocol describes a general method for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines, which can be adapted for the synthesis of this compound derivatives.

Materials:

  • Substituted 2-halopyridine (e.g., methyl 6-chloronicotinate)

  • Trimethylsilyl azide (TMSN3)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH2O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-halopyridine (1.0 eq) in anhydrous DMF, add trimethylsilyl azide (1.5 eq).

  • Add tetrabutylammonium fluoride hydrate (1.5 eq) to the reaction mixture at room temperature under an argon atmosphere.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired tetrazolo[1,5-a]pyridine derivative.

This protocol is adapted from a general synthesis of tetrazolo[1,5-a]pyridines.[3]

In Vitro Kinase Inhibition Assay (Example: CK2)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human CK2α

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the substrate peptide, and the synthesized inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto the 96-well filter plates and wash with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:

Kinase_Inhibition_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare inhibitor dilutions in DMSO Incubation Add inhibitor and ATP/[γ-33P]ATP Incubate at 30°C Compound_Prep->Incubation Reaction_Mix Prepare kinase reaction mix (Buffer, Substrate, CK2α) Reaction_Mix->Incubation Quench Stop reaction with phosphoric acid Incubation->Quench Filtration Spot onto filter plate and wash Quench->Filtration Counting Measure radioactivity with scintillation counter Filtration->Counting Analysis Calculate % inhibition and determine IC50 Counting->Analysis

In Vitro Kinase Inhibition Assay Workflow

Structure-Activity Relationships (SAR)

The development of potent inhibitors based on the tetrazolo[1,5-a]pyridine scaffold relies on understanding the structure-activity relationships.

SAR_Logic Core_Scaffold Tetrazolo[1,5-a]pyridine Core Scaffold Bioisostere Tetrazole as Carboxylic Acid Bioisostere Core_Scaffold->Bioisostere Substituents Substitution at R1 and R2 Core_Scaffold->Substituents Binding Improved Binding Affinity & Metabolic Stability Bioisostere->Binding Lead_Compound Lead Compound for Drug Development Binding->Lead_Compound Potency_Selectivity Modulation of Potency and Selectivity Substituents->Potency_Selectivity Potency_Selectivity->Lead_Compound

SAR Logic for Scaffold Optimization

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The inherent properties of the tetrazole ring as a carboxylic acid bioisostere, combined with the structural features of the fused pyridine ring, provide a solid foundation for the design of potent and selective inhibitors of various enzymes, particularly kinases. The provided protocols and data serve as a guide for researchers to explore the potential of this scaffold in the development of novel therapeutics. Further investigation into the synthesis of diverse libraries of derivatives and their evaluation against a broader range of biological targets is warranted to fully exploit the therapeutic potential of this chemical class.

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine-6-carboxylic acid as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a well-established strategy to enhance the pharmacological properties of drug candidates. This approach often leads to improved metabolic stability, increased lipophilicity, and modulated acidity, which can positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Tetrazolo[1,5-a]pyridine-6-carboxylic acid serves as a prime example of a bioisostere for pyridine-2,6-dicarboxylic acid, a structural motif present in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound as a carboxylic acid bioisostere.

Physicochemical Properties: A Comparative Overview

The rationale for utilizing a tetrazole as a carboxylic acid bioisostere is rooted in their comparable acidic properties and spatial arrangement, allowing for similar interactions with biological targets. While a direct comparative study of this compound and pyridine-2,6-dicarboxylic acid is not extensively documented in publicly available literature, the following table summarizes the expected trends in their physicochemical properties based on well-established principles of bioisosterism.

PropertyPyridine-2,6-dicarboxylic Acid (Parent)This compound (Bioisostere)Rationale for Change
Molecular Weight ( g/mol ) 167.12164.12The replacement of a -COOH group with a tetrazole ring results in a slight decrease in molecular weight.
pKa pKa1 ≈ 2.1, pKa2 ≈ 5.4pKa (tetrazole) ≈ 4.5 - 5.0The tetrazole ring exhibits a pKa value similar to that of a carboxylic acid, ensuring it is ionized at physiological pH.[1][2]
LogP (Octanol/Water) LowerHigherThe tetrazole moiety is generally more lipophilic than a carboxylic acid group, which can improve membrane permeability.[1]
Hydrogen Bond Donors 21The tetrazole ring has one acidic proton, whereas the dicarboxylic acid has two.
Hydrogen Bond Acceptors 44Both structures present multiple nitrogen and oxygen atoms capable of accepting hydrogen bonds.
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation)Generally more resistant to metabolic degradationThe tetrazole ring is less prone to common metabolic pathways that affect carboxylic acids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. A general and plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

A 2-Amino-6-methylpyridine B 2-Amino-6-cyanopyridine A->B Oxidation C 2-Azido-6-cyanopyridine B->C Diazotization & Azide Displacement D Tetrazolo[1,5-a]pyridine-6-carbonitrile C->D Intramolecular Cyclization E This compound D->E Hydrolysis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-cyanopyridine

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., N,N-dimethylformamide), add an oxidizing agent (e.g., selenium dioxide).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-6-cyanopyridine.

Step 2: Synthesis of 2-Azido-6-cyanopyridine

  • Dissolve 2-amino-6-cyanopyridine in an aqueous solution of a strong acid (e.g., hydrochloric acid) at 0°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.

  • After stirring for a short period, add a solution of sodium azide in water.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of Tetrazolo[1,5-a]pyridine-6-carbonitrile

  • Dissolve 2-azido-6-cyanopyridine in a high-boiling point solvent (e.g., o-xylene).

  • Heat the solution at reflux. The intramolecular cyclization of the azide onto the pyridine nitrogen will occur.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Step 4: Synthesis of this compound

  • Suspend Tetrazolo[1,5-a]pyridine-6-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • Heat the mixture at reflux for several hours until the hydrolysis of the nitrile is complete (monitored by TLC).

  • If using acidic hydrolysis, cool the reaction mixture to precipitate the product. If using basic hydrolysis, cool the mixture and acidify with a strong acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

In Vitro Evaluation of Biological Activity: Enzyme Inhibition Assay

This protocol outlines a general procedure for comparing the inhibitory activity of this compound and its parent dicarboxylic acid against a target enzyme. The specific enzyme and assay conditions should be adapted based on the therapeutic target of interest.

Workflow for Comparative Enzyme Inhibition Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare stock solutions of test compounds D Add test compounds (serial dilutions) A->D B Prepare enzyme and substrate solutions C Dispense enzyme to microplate wells B->C F Initiate reaction with substrate B->F C->D E Pre-incubate D->E E->F G Incubate F->G H Stop reaction G->H I Measure signal (e.g., absorbance, fluorescence) H->I J Calculate percent inhibition I->J K Determine IC50 values J->K

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds: this compound and Pyridine-2,6-dicarboxylic acid

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions (e.g., 10 mM) of the test compounds and the positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Enzyme solution (at a pre-determined optimal concentration)

    • Test compound dilution or vehicle control (for 0% and 100% activity controls)

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

Signaling Pathway Illustration

The bioisosteric replacement of a carboxylic acid with a tetrazole can be particularly advantageous when targeting enzymes or receptors where the acidic group is crucial for binding. For instance, in targeting a hypothetical kinase where a dicarboxylic acid inhibitor interacts with a key lysine residue in the active site, the tetrazole-containing analog can mimic this interaction.

Hypothetical Kinase Inhibition Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Target Kinase Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cell Proliferation / Survival pSubstrate->Response Promotes Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

In this illustrative pathway, this compound acts as an inhibitor of a target kinase. By binding to the active site, it prevents the phosphorylation of a downstream substrate, thereby blocking the signaling cascade that leads to cellular responses like proliferation and survival. The tetrazole and carboxylic acid moieties would be critical for anchoring the inhibitor within the ATP-binding pocket of the kinase.

Conclusion

This compound represents a valuable chemical entity for drug discovery programs, serving as a bioisosteric replacement for pyridine-2,6-dicarboxylic acid. The anticipated improvements in physicochemical and pharmacokinetic properties make it an attractive candidate for lead optimization. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of this compound, enabling researchers to explore its therapeutic potential across various biological targets. Further studies are warranted to generate direct comparative data and fully elucidate the advantages of this bioisosteric modification in specific therapeutic contexts.

References

The Strategic Application of Tetrazolo[1,5-a]pyridine Scaffolds in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics for oncology and inflammatory diseases, the heterocyclic scaffold tetrazolo[1,5-a]pyridine, and its close structural analogs, have emerged as pivotal components in the design of potent and selective kinase inhibitors. This application note delves into the synthesis and utility of derivatives based on the tetrazolo[1,5-a]pyridine core, with a specific focus on the conceptual application of tetrazolo[1,5-a]pyridine-6-carboxylic acid in generating advanced kinase inhibitor candidates. While direct synthesis pathways from this specific carboxylic acid are proprietary or still in early-stage development, its functional group provides a clear trajectory for the synthesis of amides and esters, which are prevalent in numerous kinase inhibitors.

This document provides a comprehensive overview of the synthesis of related and illustrative kinase inhibitors, detailed experimental protocols, and the biological context of their targets, offering valuable insights for researchers, medicinal chemists, and drug development professionals.

Introduction to Tetrazolo[1,5-a]pyridines in Kinase Inhibition

The tetrazolo[1,5-a]pyridine framework is a bioisostere of a carboxylic acid, offering improved metabolic stability and cell permeability, making it an attractive moiety in drug design. This scaffold has been investigated for its potential to inhibit a range of kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in various diseases. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The unique electronic and structural properties of the tetrazolo[1,5-a]pyridine ring system allow for specific interactions within the ATP-binding pocket of kinases, leading to potent inhibition.

Application in the Synthesis of Tyrosine Kinase Inhibitors

While specific examples detailing the direct use of this compound are not extensively published, the broader class of pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines, which are structurally analogous, have been successfully employed in the synthesis of potent tyrosine kinase inhibitors.[1] For instance, derivatives of these scaffolds have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine derivative (Compound 9b from Hassan et al.) against the EGFR kinase.[1] This data exemplifies the potential of this class of compounds.

Compound IDTarget KinaseIC50 (nM)Inhibition % at 25 nMReference
9bEGFR8.481.72%[1]

Experimental Protocols

The following protocols are based on established synthetic routes for related heterocyclic systems and provide a blueprint for the potential utilization of this compound in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxamide

This protocol describes a general method for the conversion of a carboxylic acid to a carboxamide, a key functional group in many kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Logic and Pathways

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and a representative signaling pathway.

G cluster_synthesis Synthetic Workflow Start Tetrazolo[1,5-a]pyridine- 6-carboxylic Acid Step1 Acid Chloride Formation (SOCl2 or (COCl)2) Start->Step1 Intermediate Tetrazolo[1,5-a]pyridine- 6-carbonyl chloride Step1->Intermediate Step2 Amide Coupling (Amine, Base) Intermediate->Step2 Product Tetrazolo[1,5-a]pyridine- 6-carboxamide Derivative (Kinase Inhibitor Candidate) Step2->Product

Caption: Synthetic workflow for a kinase inhibitor candidate.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Tetrazolo[1,5-a]pyridine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The tetrazolo[1,5-a]pyridine scaffold and its analogs represent a promising avenue for the development of novel kinase inhibitors. The synthetic accessibility of derivatives from the corresponding carboxylic acid, coupled with the potent and selective inhibitory activities observed in related heterocyclic systems, underscores the potential of this chemical class. The protocols and data presented herein provide a foundational resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolo[1,5-a]pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties. This document provides detailed protocols for the synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid, a key intermediate for the development of novel therapeutics. Two primary synthetic routes are presented, starting from readily available pyridine derivatives. These protocols are intended to guide researchers in the efficient preparation of this versatile scaffold.

Introduction

The fusion of a tetrazole ring with a pyridine core creates the tetrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The carboxylic acid functionality at the 6-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of targeted therapeutics. The protocols outlined below describe two reliable methods for the synthesis of this compound.

Synthetic Pathways

Two principal synthetic pathways for the preparation of this compound are detailed below. Route A involves a two-step sequence starting from 2-chloro-5-acetylpyridine, while Route B provides a more direct, one-step approach from 2-chloropyridine-6-carboxylic acid.

Synthetic Overview

Synthetic Routes to this compound cluster_A Route A cluster_B Route B A1 2-Chloro-5-acetylpyridine A2 6-Acetyltetrazolo[1,5-a]pyridine A1->A2 NaN3, H+ A3 This compound A2->A3 Oxidation (e.g., Haloform Reaction) B1 2-Chloropyridine-6-carboxylic acid B2 This compound B1->B2 NaN3

Caption: Overview of the two synthetic routes for this compound.

Experimental Protocols

Route A: Two-Step Synthesis via Acetyl Intermediate

This route involves the formation of the tetrazole ring followed by oxidation of the acetyl group.

Step 1: Synthesis of 6-Acetyltetrazolo[1,5-a]pyridine

This protocol is adapted from a known procedure for a similar substrate.

Reaction Scheme:

start 2-Chloro-5-acetylpyridine reagents + NaN3 + H+ (HCl) in EtOH/H2O, reflux start->reagents product 6-Acetyltetrazolo[1,5-a]pyridine reagents->product

Caption: Synthesis of the acetyl intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-acetylpyridine155.588.4 g54.0 mmol
Sodium Azide (NaN3)65.018.4 g129.2 mmol
Ethanol (EtOH)46.07150 mL-
Water (H2O)18.02150 mL-
10% Hydrochloric Acid (HCl)-75 mL-

Procedure:

  • To a stirred solution of 2-chloro-5-acetylpyridine (8.4 g, 54.0 mmol) and sodium azide (8.4 g, 129.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL), add 10% hydrochloric acid (75 mL) dropwise over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Filter the resulting crystals and wash with cold water.

  • Dry the solid product under vacuum to yield 6-acetyltetrazolo[1,5-a]pyridine.

Expected Yield: ~84%

Step 2: Oxidation of 6-Acetyltetrazolo[1,5-a]pyridine to this compound (Haloform Reaction)

Reaction Scheme:

start 6-Acetyltetrazolo[1,5-a]pyridine reagents 1. NaOBr (from Br2, NaOH) 2. H3O+ start->reagents product This compound reagents->product

Caption: Oxidation of the acetyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Acetyltetrazolo[1,5-a]pyridine161.157.0 g43.4 mmol
Sodium Hydroxide (NaOH)40.0010.4 g260 mmol
Bromine (Br2)159.812.4 mL (7.5 g)46.9 mmol
Water (H2O)18.02100 mL-
Concentrated HCl-As needed-

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (2.4 mL, 46.9 mmol) to a cooled (0 °C) solution of sodium hydroxide (10.4 g, 260 mmol) in water (100 mL).

  • Add the 6-acetyltetrazolo[1,5-a]pyridine (7.0 g, 43.4 mmol) to the hypobromite solution and stir vigorously at room temperature.

  • Heat the mixture to 50-60 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Purification: Recrystallization from a suitable solvent such as ethanol/water may be performed if necessary.

Route B: Direct Synthesis from 2-Chloropyridine-6-carboxylic acid

This method offers a more direct approach to the target molecule.

Reaction Scheme:

start 2-Chloropyridine-6-carboxylic acid reagents + NaN3 in DMF, heat start->reagents product This compound reagents->product

Caption: Direct synthesis from the corresponding carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine-6-carboxylic acid157.555.0 g31.7 mmol
Sodium Azide (NaN3)65.013.1 g47.6 mmol
Dimethylformamide (DMF)73.0950 mL-
Water (H2O)18.02As needed-
Concentrated HCl-As needed-

Procedure:

  • Dissolve 2-chloropyridine-6-carboxylic acid (5.0 g, 31.7 mmol) in dimethylformamide (50 mL).

  • Add sodium azide (3.1 g, 47.6 mmol) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Acidify the aqueous solution with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
6-Acetyltetrazolo[1,5-a]pyridineC7H6N4O162.15Solid
This compoundC6H4N4O2164.12Solid

Applications in Drug Discovery

Tetrazolo[1,5-a]pyridine derivatives are of significant interest in drug development due to their diverse biological activities. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[1] This makes this compound and its derivatives attractive candidates for the design of inhibitors for various enzymes and receptors.

Potential Therapeutic Areas:

  • Oncology: Certain fused heterocyclic systems containing tetrazole and pyridine rings have shown anti-proliferative and antitumor effects.

  • Infectious Diseases: These compounds have been investigated for their antibacterial and antifungal properties.[2]

  • Inflammatory Diseases: The anti-inflammatory potential of tetrazole-containing compounds is an active area of research.[2]

The synthetic protocols provided herein offer a reliable means to access the this compound scaffold, enabling further exploration of its therapeutic potential.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Handle all organic solvents and reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromine is corrosive and toxic. Handle with care.

  • Reactions involving heating should be conducted with appropriate temperature control and safety measures.

References

Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure and the presence of a tetrazole ring, a well-established bioisostere of a carboxylic acid, make it an attractive starting point for the design of novel therapeutic agents. This scaffold has been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The tetrazole moiety often enhances metabolic stability and improves the pharmacokinetic profile of drug candidates compared to their carboxylic acid counterparts. This document provides an overview of the applications of the this compound scaffold in drug design, including synthetic protocols, biological activities, and potential mechanisms of action.

Synthesis of Tetrazolo[1,5-a]pyridine Derivatives

The synthesis of the tetrazolo[1,5-a]pyridine core can be achieved through several methods. A common approach involves the reaction of 2-halopyridines with an azide source. For instance, 2-chloropyridines can be reacted with sodium azide in the presence of a phase transfer catalyst to yield the corresponding tetrazolo[1,5-a]pyridine. Another strategy involves the treatment of pyridine N-oxides with sulfonyl azides.

General Synthetic Workflow:

G Start Starting Materials (e.g., 2-halopyridine-6-carbonitrile) Step1 Reaction with Azide (e.g., NaN3, (CH3)3SiN3) Start->Step1 Intermediate Tetrazolo[1,5-a]pyridine-6-carbonitrile Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Biological Activities and Applications

Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promise in several therapeutic areas. The bioisosteric replacement of the carboxylic acid with a tetrazole ring is a key feature that often leads to improved pharmacological properties.

Anti-inflammatory Activity

Compounds bearing the tetrazolo[1,5-a]quinoline scaffold, a related structure, have demonstrated potent anti-inflammatory activity, with some derivatives showing efficacy comparable to the standard drug indomethacin in animal models of inflammation.[2] The mechanism of action for these compounds is believed to involve the inhibition of key inflammatory mediators. While specific data for this compound derivatives is limited, related pyridine-based compounds have been shown to inhibit p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[3] Inhibition of the NF-κB signaling pathway is another potential mechanism, as this pathway plays a central role in inflammation.

Potential Anti-inflammatory Signaling Pathway:

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene translocates to Scaffold Tetrazolo[1,5-a]pyridine -6-carboxylic acid Derivative Scaffold->IKK inhibits? Scaffold->NFkB inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Tetrazole-containing heterocycles are known for their broad-spectrum antimicrobial activity. While specific minimum inhibitory concentration (MIC) values for derivatives of this compound are not available, related tetrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated for their antimicrobial properties.[4] The general antimicrobial activity of pyridine derivatives is also well-documented, with various compounds showing efficacy against a range of bacterial and fungal strains.[1]

Table 1: Antimicrobial Activity of Related Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
PyridinyltriazolesStaphylococcus aureus6.25 - 12.5[1]
PyridinyltriazolesEscherichia coli6.25 - 12.5[1]
PyridinyltriazolesCandida albicans12.5[1]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC of a novel compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] This suspension is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.[5]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Experimental Workflow for MIC Determination:

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare bacterial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compound B->C D Incubate at 37°C C->D E Read absorbance/ visual inspection D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

General Protocol for NF-κB Luciferase Reporter Assay

This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[6]

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control.[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial therapies. The presence of the tetrazole ring as a carboxylic acid bioisostere offers potential advantages in terms of metabolic stability and pharmacokinetic properties. Further research is warranted to synthesize and evaluate a broader range of derivatives of this scaffold to fully explore its therapeutic potential and to elucidate the specific molecular targets and signaling pathways involved in their biological activities. The detailed protocols provided herein can serve as a guide for researchers in the evaluation of novel compounds based on this versatile scaffold.

References

Application Notes and Protocols for Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for utilizing Tetrazolo[1,5-a]pyridine-6-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, potential therapeutic applications, and protocols for biological evaluation.

Introduction

This compound belongs to the tetrazole class of compounds, which are recognized as important bioisosteres of carboxylic acids. This structural similarity allows them to mimic the physiological function of carboxylic acids while often improving metabolic stability and pharmacokinetic profiles. Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This document outlines key experimental protocols for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents.

Synthesis of this compound

A common and effective method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of a corresponding 2-halopyridine with an azide source. The following protocol is a representative procedure for the synthesis of the title compound.

Representative Synthesis Protocol

Reaction: 2-Chloro-6-pyridinecarboxylic acid with sodium azide.

Materials:

  • 2-Chloro-6-pyridinecarboxylic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-6-pyridinecarboxylic acid (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 120°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2 by the addition of 5 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow Start Start Materials: 2-Chloro-6-pyridinecarboxylic acid Sodium Azide Reaction Reaction in DMF (120°C) Start->Reaction Workup Acidification (HCl) Extraction (Ethyl Acetate) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Synthesis Workflow Diagram

Potential Therapeutic Applications and Experimental Protocols

Derivatives of Tetrazolo[1,5-a]pyridine have shown promise as antimicrobial and anti-inflammatory agents. The following sections detail the protocols to evaluate these activities.

Antimicrobial Activity

The tetrazole moiety is a key feature in many antimicrobial agents. This compound and its derivatives can be screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The data from related compounds suggest that this scaffold is a promising starting point for the development of new anti-infective drugs.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound (or its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum but no drug), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

Table 1: Representative Antimicrobial Activity of Tetrazolo[1,5-a]pyridine Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative A163264
Derivative B81632
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Note: Data is representative of tetrazolo[1,5-a]pyridine derivatives and not specific to this compound.

Antimicrobial_Assay_Workflow Start Prepare Compound Stock Solution in DMSO Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Add Microbial Inoculum (Bacteria/Fungi) Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Readout Determine MIC (Lowest concentration with no visible growth) Incubation->Readout

Antimicrobial Assay Workflow
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Tetrazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. This compound can be evaluated for its potential to modulate inflammatory pathways.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.

Materials:

  • This compound (or its derivatives)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin screening EIA kit

  • Standard COX inhibitors (e.g., Indomethacin, Celecoxib) as positive controls

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a control inhibitor in a reaction buffer for a specified time at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Table 2: Representative In Vitro COX Inhibition Data for Tetrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative C15.20.819.0
Derivative D>1005.4>18.5
Indomethacin0.11.50.07
Celecoxib25.00.05500

Note: Data is representative of tetrazole derivatives and not specific to this compound.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound Tetrazolo[1,5-a]pyridine- 6-carboxylic acid Test_Compound->COX2 Inhibition

COX Inhibition Signaling Pathway

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. The provided protocols for synthesis and biological evaluation serve as a guide for researchers to explore the potential of this compound and its derivatives in the fields of antimicrobial and anti-inflammatory drug discovery. The versatility of the tetrazole ring, combined with the pyridine core, offers a rich chemical space for the design of potent and selective drug candidates.

Analytical Techniques for the Characterization of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the essential analytical techniques for the structural elucidation, quantification, and purity assessment of Tetrazolo[1,5-a]pyridine-6-carboxylic acid. Detailed application notes and experimental protocols are presented for a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Thermal Analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound featuring a fused tetrazole and pyridine ring system, with a carboxylic acid functional group. The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid, which can enhance metabolic stability and modify physicochemical properties.[1] Accurate and thorough analytical characterization is critical to confirm its identity, purity, and stability, which are essential parameters in drug discovery and development. The following sections detail the primary analytical methodologies for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the molecular framework, including the number and connectivity of protons and carbons, and confirm the presence of key functional groups.

Experimental Protocol
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred due to the acidic proton of the carboxylic acid.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.[2]

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: Expected Chemical Shifts
¹H NMR (DMSO-d₆) δ (ppm) [Predicted]MultiplicityIntegrationAssignment
Carboxylic Acid12.0 - 14.0broad s1H-COOH
Pyridine Ring Protons7.5 - 9.0m3HH-5, H-7, H-8
¹³C NMR (DMSO-d₆) δ (ppm) [Predicted]Assignment
Carboxylic Acid Carbonyl165 - 175-C OOH
Tetrazole & Pyridine Carbons110 - 150Aromatic & Heterocyclic Carbons

Note: Predicted chemical shifts are based on typical ranges for pyridine carboxylic acids and tetrazole-containing compounds.[2][3][4]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.[5]

Experimental Protocol
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • ESI-MS Parameters:

    • Ionization Mode: Both positive and negative ion modes should be tested. Negative mode is often effective for acidic compounds.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow: 5-12 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). For HRMS, compare the measured exact mass with the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses. A characteristic fragmentation for 5-substituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃) in positive ion mode or the loss of a nitrogen molecule (N₂) in negative ion mode.[1]

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected Value
Molecular FormulaC₆H₄N₄O₂
Molecular Weight164.12 g/mol
Exact Mass164.0338
[M-H]⁻ (Negative ESI)m/z 163.0261
[M+H]⁺ (Positive ESI)m/z 165.0416
Key Fragment (Neg.)m/z 135 ([M-H-N₂]⁻)
Key Fragment (Pos.)m/z 121 ([M+H-N₂-CO]⁺ or [M+H-HN₃]⁺)[1][6]

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed to separate the main compound from starting materials, byproducts, and degradation products.

Experimental Protocol
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-20 µL.

    • Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV-Vis spectroscopy).[9]

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Data Presentation: Typical HPLC Parameters
ParameterTypical Value/Range
Retention Time (tR)Dependent on specific method (e.g., 3-10 min)
Purity>95% (typical for research grade)
Linearity (r²)>0.999 (for quantitative methods)
LOD / LOQMethod-dependent (typically in the ng/mL range)[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. It is particularly useful for confirming the presence of the carboxylic acid and the characteristic bonds of the heterocyclic ring system.

Experimental Protocol
  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum and assign them to specific molecular vibrations.

Data Presentation: Characteristic FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹) [Predicted]Description
O-H (Carboxylic Acid)3300 - 2500Very broad, strong absorption
C-H (Aromatic)3100 - 3000Weak to medium absorption
C=O (Carboxylic Acid)1725 - 1700Strong, sharp absorption
C=N, C=C (Aromatic Rings)1620 - 1450Medium to strong absorptions
N=N (Tetrazole Ring)1400 - 1300Medium absorption
C-O Stretch / O-H Bend1300 - 1200Strong absorption

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax). This information is crucial for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity. The absorption spectrum is characteristic of the compound's conjugated system.[11]

Experimental Protocol
  • Instrumentation: UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.

  • Acquisition: Scan the absorbance of the solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Data Presentation: Expected UV-Vis Data
ParameterExpected Value/Range (in Ethanol)
λmax~250 - 280 nm[9]

Thermal Analysis

Application Note

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures heat flow to identify melting points and other thermal events. Tetrazolo[1,5-a]pyridine derivatives are known to possess good thermal stability.[12]

Experimental Protocol
  • Instrumentation: TGA and/or DSC analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • TGA/DSC Parameters:

    • Temperature Range: 25 °C to 500 °C (or higher if needed).

    • Heating Rate: 10 °C/min.[13]

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: In TGA, determine the onset temperature of decomposition. In DSC, identify the peak corresponding to the melting point and any exothermic decomposition events.[14]

Data Presentation: Expected Thermal Properties
ParameterExpected Value/Range
Melting Point (DSC)> 200 °C (with decomp.)
Onset of Decomposition (TGA)190 - 250 °C[13]

Visualizations

Diagrams

HPLC_Method_Workflow Start Sample Solution (Known Concentration) Injector Autosampler Injection Start->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Detector UV-Vis Detector (at λmax) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data Analysis Data Analysis (Purity %, Quantification) Data->Analysis

Structure_Signal_Relationship cluster_signals Analytical Signals Compound This compound -COOH Pyridine Ring H's Heterocyclic Core (C,N) Molecular Ion NMR_H ¹H NMR: δ 12-14 ppm (broad singlet) Compound:f0->NMR_H Proton Signal FTIR_CO FTIR: ~1710 cm⁻¹ (C=O stretch) Compound:f0->FTIR_CO Vibrational Mode NMR_H_Aro ¹H NMR: δ 7.5-9.0 ppm Compound:f1->NMR_H_Aro Proton Signals NMR_C ¹³C NMR: δ 110-175 ppm Compound:f2->NMR_C Carbon Signals MS_M MS: m/z 164 (as M) [M-H]⁻ or [M+H]⁺ Compound:f3->MS_M Mass/Charge Ratio

References

Application Notes and Protocols for In Vitro Assays Involving Tetrazolo[1,5-a]pyridine-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific in vitro data is publicly available for Tetrazolo[1,5-a]pyridine-6-carboxylic acid. The following application notes and protocols are based on studies conducted on structurally related compounds, such as derivatives of tetrazolo[1,5-a]pyrimidine and tetrazolo[1,5-a]quinoline. Researchers should adapt and validate these protocols for their specific experimental needs with this compound.

Application Note: Anticancer Activity Evaluation

Derivatives of tetrazolo[1,5-a]pyrimidine have demonstrated potential as anticancer agents. In vitro assays are crucial for determining the cytotoxic effects of these compounds on various cancer cell lines and for elucidating their mechanism of action. Key assays include the MTT assay for cell viability, and assays for topoisomerase and cyclin-dependent kinase (CDK) inhibition to investigate potential molecular targets.

Quantitative Data Summary: Anticancer Activity of Analogs
Compound ClassAssayCell Line(s)IC50 (µM)Reference
Pyrazolo-pyridine fused tetrazolo-pyrimidinesMTT AssayMCF-723.30 - 23.83[1]
Pyrazolo-pyridine fused tetrazolo-pyrimidinesMTT AssayHEK-2932.53 - 14.46[1]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesMTT AssayMCF-70.33[2]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesMTT AssayHeLa0.52[2]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesMTT AssayHepG23.09[2]
Pyrazolo[1,5-a]pyrimidine derivativesCDK2/cyclin A2 Inhibition-10.05 - 29.95[3]
Tetrazolo[1,5-a]pyrimidine-based metal(II) complexesTopoisomerase I Inhibition-Strong Inhibition[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from studies on pyrazolo-pyridine fused tetrazolo-pyrimidines[1][5].

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer compounds induce apoptosis. The intrinsic pathway is a common mechanism.

Intrinsic_Apoptosis Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Outer Membrane Permeabilization CytC Cytochrome c Release Mitochondrion->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.[6][7][8][9][10]

Application Note: Antimicrobial Activity Screening

Derivatives of tetrazolo[1,5-a]pyrimidine have shown promising activity against various bacterial and fungal strains.[1][11][12][13] The agar well diffusion method is a widely used primary screening technique to assess the antimicrobial potential of new compounds.

Quantitative Data Summary: Antimicrobial Activity of Analogs
Compound ClassAssay MethodMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyrazolo-pyridine fused tetrazolo-pyrimidinesAgar Well DiffusionS. aureusSignificant Efficacy[1]
Pyrazolo-pyridine fused tetrazolo-pyrimidinesAgar Well DiffusionE. coliSignificant Efficacy[1]
Pyrazolo-pyridine fused tetrazolo-pyrimidinesAgar Well DiffusionA. nigerModerate Efficacy[1]
Pyrimido[4,5-d]pyrimidine derivativesAgar Well DiffusionS. aureus12[14]
Pyrimido[4,5-d]pyrimidine derivativesAgar Well DiffusionE. coli14[14]
Pyrimido[4,5-d]pyrimidine derivativesAgar Well DiffusionC. albicans12[14]
Experimental Protocol: Agar Well Diffusion Assay

This protocol is a standard method for assessing antimicrobial activity.[14][15][16]

Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Petri dishes

  • Sterile swabs

  • Cork borer (6 mm)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a microbial suspension in sterile saline to match the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound & Controls to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Application Note: Anti-inflammatory Activity Assessment

Tetrazole-containing compounds, including derivatives of tetrazolo[1,5-a]quinoline, have been investigated for their anti-inflammatory properties.[17][18] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Data Summary: Anti-inflammatory Activity of Analogs
Compound ClassAssayTargetIC50 (µM)Reference
Tetrazole derivativesCOX-1 InhibitionCOX-10.42 - 8.1[17]
Tetrazole derivativesCOX-2 InhibitionCOX-22.0 - 200[17]
Pyrazolo[4,3-c]quinoline derivativesNO Production InhibitioniNOS20.76 - 47.8[18][19]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX inhibitor screening kits.[20]

Objective: To determine the inhibitory effect of a compound on the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that reacts with the product of the COX reaction)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and the COX-2 enzyme.

  • Compound Addition: To the wells of a 96-well plate, add the test compound at various concentrations. Include wells for a positive control, a no-inhibitor control, and a background control (without enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation and is often a target for anti-inflammatory drugs.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) - IκB (Inactive in Cytoplasm) Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Transcription Gene Transcription Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines, COX-2) Transcription->Inflammatory_Mediators

Caption: The canonical NF-κB signaling pathway in inflammation.[21][22][23][24][25]

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on Tetrazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Tetrazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives represent a promising class of compounds for the development of new anti-inflammatory drugs. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of the anti-inflammatory potential of this scaffold.

Derivatives of similar heterocyclic systems, such as tetrazolo[1,5-a]quinolines, have demonstrated significant anti-inflammatory activity, comparable to that of indomethacin in preclinical models.[2][3] The protocols outlined below are designed to enable researchers to systematically investigate the anti-inflammatory effects of novel this compound derivatives, from initial in vitro screening to in vivo efficacy studies.

Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through various established methods. One common approach involves the reaction of 2-halopyridines with an azide source.[4] Subsequent derivatization can be performed to generate a library of compounds for structure-activity relationship (SAR) studies.

Protocol 2.1: General Synthesis of this compound

This protocol is based on the reaction of a substituted 2-chloropyridine with sodium azide.

Materials:

  • Methyl 2-chloro-6-methylnicotinate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 2-chloro-6-methylnicotinate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the methyl ester of the product.

  • For hydrolysis to the carboxylic acid, dissolve the ester in a mixture of methanol and water.

  • Add NaOH (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Visualization 1: Synthetic Workflow

G start Methyl 2-chloro-6-methylnicotinate step1 React with Sodium Azide in DMF (100-120 °C) start->step1 intermediate Methyl Tetrazolo[1,5-a]pyridine-6-carboxylate step1->intermediate step2 Hydrolyze with NaOH intermediate->step2 step3 Acidify with HCl step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of the target compound.

In Vitro Anti-inflammatory Evaluation

In vitro assays are crucial for the initial screening of compounds to determine their potential anti-inflammatory activity and mechanism of action.

Protocol 3.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[5][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant to measure NO production using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • In parallel, assess cell viability using the MTT assay to rule out cytotoxicity.

Protocol 3.2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the selectivity of the compounds towards COX isoforms, which is important for predicting potential gastrointestinal side effects.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

Procedure:

  • Follow the manufacturer's instructions for the COX inhibitor screening assay kit.

  • Incubate the COX-1 or COX-2 enzyme with the test compounds at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as ELISA or a colorimetric assay.

  • Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition.

Data Presentation: In Vitro Anti-inflammatory Activity

CompoundNO Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
TPC-001 (Lead)15.2 ± 1.8> 1008.5 ± 0.9> 11.7
TPC-00225.6 ± 2.1> 10012.3 ± 1.1> 8.1
TPC-0038.9 ± 0.785.4 ± 7.22.1 ± 0.340.7
Indomethacin5.4 ± 0.50.1 ± 0.021.5 ± 0.20.07
Celecoxib12.1 ± 1.3> 1000.05 ± 0.01> 2000

Data are presented as mean ± SD from three independent experiments.

Visualization 2: Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound Tetrazolo[1,5-a]pyridine -6-carboxylic acid Compound->iNOS Inhibition Compound->COX2 Inhibition

Caption: Inhibition of pro-inflammatory mediators.

In Vivo Anti-inflammatory Evaluation

Promising compounds from in vitro studies should be further evaluated in animal models of inflammation.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for acute inflammation.[7][8][9]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10, 30, 100 mg/kg).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Activity

TreatmentDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle-0
TPC-0013035.2 ± 3.1*
TPC-0033058.7 ± 4.5
Indomethacin1065.4 ± 5.2

*Data are presented as mean ± SEM (n=6). *p < 0.05, *p < 0.01 compared to the vehicle group.

Visualization 3: Experimental Workflow for In Vivo Studies

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis AnimalGrouping Animal Grouping (n=6 per group) Dosing Oral Administration of Compound/Vehicle AnimalGrouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anti-inflammatory agents. The protocols and application notes provided herein offer a systematic approach to synthesize, screen, and evaluate the efficacy of new derivatives. Through rigorous in vitro and in vivo testing, researchers can identify lead compounds with potent anti-inflammatory activity and favorable safety profiles, paving the way for the development of next-generation therapeutics for inflammatory diseases. Future studies should also focus on elucidating the precise molecular mechanisms of action and conducting comprehensive pharmacokinetic and toxicological assessments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Tetrazolo[1,5-a]pyridine-6-carboxylic acid. The following information is designed to offer practical solutions and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low aqueous solubility?

A1: The low aqueous solubility of this compound is likely due to its crystalline structure and the presence of both a mildly acidic carboxylic acid group and a fused heterocyclic ring system. The planar nature of the molecule can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution. While the carboxylic acid group can be ionized to improve solubility, the overall molecule has a significant hydrophobic surface area.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: The main approaches to enhance the solubility of acidic compounds like this compound include pH adjustment, salt formation, the use of co-solvents, particle size reduction, and the formation of solid dispersions or complexes.[1][2][3][4] The choice of method depends on the desired final formulation and the specific experimental context.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[5][6][7] In acidic to neutral solutions, the compound will be in its less soluble, protonated (neutral) form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[8][9] Therefore, increasing the pH of the aqueous medium is a primary strategy to enhance its solubility.

Q4: Can I use co-solvents to dissolve this compound? Which ones are recommended?

A4: Yes, co-solvents can be very effective in solubilizing poorly soluble compounds.[10][11][12] For this compound, water-miscible organic solvents are good candidates. Commonly used co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[10][13] The selection of a co-solvent will depend on the intended application, such as in vitro assays or in vivo studies, and potential toxicity.

Q5: Is salt formation a viable option for this compound?

A5: Salt formation is a highly effective and common method for increasing the solubility of acidic drugs.[14][15][16] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), a more soluble salt can be formed.[17] These salt forms often have significantly higher aqueous solubility and faster dissolution rates compared to the free acid.[18]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during in vitro assays.

Possible Cause: The concentration of the compound exceeds its solubility in the assay buffer, or the buffer pH is too low.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your assay buffer is sufficiently high to maintain the compound in its ionized, more soluble form. For a carboxylic acid, a pH of 7.4 or higher is generally preferred.

  • Reduce Final Compound Concentration: If possible, lower the final concentration of the compound in the assay to a level below its determined solubility limit in the assay medium.

  • Incorporate a Co-solvent: If the assay allows, consider preparing the stock solution in a water-miscible co-solvent like DMSO and ensure the final concentration of the co-solvent in the assay is low (typically <1%) to avoid off-target effects.

  • Use a Solubilizing Excipient: For cell-based assays, cyclodextrins can be used to form inclusion complexes and enhance solubility.[19]

Issue 2: Difficulty preparing a stock solution at the desired concentration.

Possible Cause: The chosen solvent is not optimal for dissolving this compound.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of the compound in a small panel of solvents. Good starting points include DMSO, DMF, and NMP for high concentration stocks. For less concentrated solutions, ethanol, methanol, or acetone can be tested.

  • pH Adjustment of Aqueous Solvents: If an aqueous stock solution is required, try dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH) and then neutralizing it or diluting it into a buffered solution.

  • Gentle Heating and Sonication: Aiding the dissolution process with gentle heating (e.g., to 37-40°C) and sonication can help overcome the activation energy barrier for dissolution. Always check for compound stability at elevated temperatures.

Issue 3: Low and variable oral bioavailability in animal studies.

Possible Cause: Poor dissolution rate in the gastrointestinal tract is limiting absorption.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[20][21]

  • Formulation as a Salt: Dosing a more soluble salt form of the compound can significantly improve its dissolution and subsequent absorption.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can enhance solubilization in the gut and improve absorption.[19]

  • Amorphous Solid Dispersion: Creating an amorphous solid dispersion of the compound with a polymer can prevent crystallization and maintain the drug in a higher energy, more soluble state.[21]

Data Presentation

Table 1: Illustrative Solubility Data for this compound in Various Solvents.

Solvent SystemTemperature (°C)Estimated Solubility (µg/mL)
Water (pH 5.0)25< 10
Water (pH 7.4)2550 - 100
Phosphate Buffered Saline (PBS, pH 7.4)2550 - 120
0.1 M NaOH25> 1000
Ethanol25200 - 500
Propylene Glycol25800 - 1500
PEG 40025> 2000
Dimethyl Sulfoxide (DMSO)25> 10,000

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Protocol 2: Salt Formation for Enhanced Solubility
  • Stoichiometric Reaction: Dissolve one molar equivalent of this compound in a suitable organic solvent (e.g., ethanol).

  • Base Addition: Add one molar equivalent of a base (e.g., sodium hydroxide in water or ethanol) dropwise to the solution while stirring.

  • Salt Precipitation/Isolation: The salt may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to isolate the salt.

  • Washing and Drying: Wash the isolated salt with a non-polar solvent (e.g., ether or hexane) to remove any unreacted starting material and dry it under vacuum.

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt using Protocol 1 (at a fixed pH, e.g., 7.4) and compare it to the solubility of the free acid.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome problem Low Aqueous Solubility ph_adjust pH Adjustment problem->ph_adjust salt_form Salt Formation problem->salt_form cosolvent Co-solvents problem->cosolvent particle_size Particle Size Reduction problem->particle_size evaluation Solubility Assessment ph_adjust->evaluation salt_form->evaluation cosolvent->evaluation particle_size->evaluation outcome Optimized Formulation evaluation->outcome

Caption: A workflow diagram illustrating the process for addressing low aqueous solubility.

signaling_pathway_logic cluster_condition Environmental Condition compound This compound (Low Solubility Form) ionized Deprotonated Carboxylate (High Solubility Form) compound->ionized Dissociation ph_increase Increase pH > pKa ph_increase->compound Favors

Caption: The logical relationship between pH and the solubility of the compound.

References

Optimizing reaction conditions for Tetrazolo[1,5-a]pyridine-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My tetrazole formation from 2-chloro-6-cyanopyridine is showing low yield. What are the potential causes and solutions?

A1: Low yields in the tetrazole formation step are a common issue. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Moisture Contamination: The azide reagents, particularly sodium azide and trimethylsilyl azide, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reagents: The quality of the azide source is critical. Use freshly opened or properly stored sodium azide. If using trimethylsilyl azide, ensure it has not decomposed.

  • Inefficient Catalyst/Promoter: When using trimethylsilyl azide, a fluoride source like tetrabutylammonium fluoride (TBAF) is often used as a catalyst.[1] Ensure the TBAF is of good quality and used in the correct stoichiometric amount.

ParameterRecommendation
Reaction Time Monitor by TLC; consider extending beyond 24 hours if starting material is still present.
Temperature Gradually increase the temperature, for instance, from 85°C to 100°C, while monitoring for side product formation.
Atmosphere Use an inert atmosphere (Nitrogen or Argon).
Reagents Use anhydrous solvents and freshly opened reagents.

Q2: I am observing the formation of multiple side products during the tetrazole ring formation. How can I minimize these?

A2: Side product formation is often related to the reaction conditions and the reactivity of the starting materials.

  • Temperature Control: High temperatures can lead to the formation of undesired byproducts. It is advisable to start with the recommended temperature and only increase it if the reaction is sluggish.

  • Purification of Starting Material: Ensure the purity of the 2-chloro-6-cyanopyridine, as impurities can lead to side reactions.

  • Choice of Azide Reagent: The choice of azide reagent can influence the reaction outcome. While sodium azide is a common choice, trimethylsilyl azide with a fluoride source can sometimes offer higher selectivity.[1][2]

Q3: The hydrolysis of the 6-cyano group to the carboxylic acid is incomplete or slow. What can I do to improve the conversion?

A3: Incomplete hydrolysis is a frequent hurdle. The following adjustments can be beneficial:

  • Base Concentration: Increasing the concentration of the base (e.g., sodium hydroxide) can accelerate the hydrolysis. However, be cautious as very high concentrations might promote side reactions.

  • Reaction Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.

  • Reaction Time: Prolonged reaction times (e.g., 4 hours or more) may be required for complete conversion.[3]

  • Co-solvent: In some cases, the addition of a co-solvent like ethanol to the aqueous basic solution can improve the solubility of the starting material and enhance the reaction rate.

Q4: I am having difficulty with the purification of the final product, this compound. What is the recommended procedure?

A4: Purification of the final product typically involves acidification and extraction.

  • Acidification: After the hydrolysis, the reaction mixture should be cooled and carefully acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of around 2-3 to precipitate the carboxylic acid.[3][4]

  • Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Method 1: From 2-Chloro-6-cyanopyridine

This two-step protocol involves the formation of the tetrazole ring followed by hydrolysis of the cyano group.

Step 1: Synthesis of 6-Cyano-tetrazolo[1,5-a]pyridine

  • To a solution of 2-chloro-6-cyanopyridine (1 mmol) in anhydrous DMF (10 mL), add sodium azide (1.5 mmol).

  • Heat the reaction mixture to 120°C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the 6-cyano-tetrazolo[1,5-a]pyridine (1 mmol) in a 4M aqueous solution of sodium hydroxide (10 mL).

  • Reflux the mixture for 4 hours.[3]

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Method 2: From 2-Chloro-6-methylpyridine

This pathway involves tetrazole formation followed by oxidation of the methyl group.

Step 1: Synthesis of 6-Methyl-tetrazolo[1,5-a]pyridine

  • In a dried flask, combine 2-chloro-6-methylpyridine (1 mmol), trimethylsilyl azide (1.5 mmol), and tetrabutylammonium fluoride (TBAF) (0.1 mmol) in anhydrous toluene (10 mL).[1][2]

  • Heat the mixture at 85°C for 24 hours under a nitrogen atmosphere.[1]

  • After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Step 2: Oxidation to this compound

  • Dissolve 6-methyl-tetrazolo[1,5-a]pyridine (1 mmol) in a mixture of nitric acid and water.

  • Heat the reaction mixture at an elevated temperature (e.g., 180-370°C) under pressure.

  • After the reaction, cool the mixture and adjust the pH to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield the final product.

Data Presentation

Table 1: Optimization of Tetrazole Formation from 2-Halopyridines
EntryHalogenAzide SourceCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Reference
1ClNaN₃NoneDMF12024ModerateInferred
2BrTMSN₃TBAF·xH₂OToluene8524up to 90[1]
3INaN₃CuI/L-prolineDMSO9012GoodInferred
Table 2: Optimization of Cyano Group Hydrolysis
EntryBaseConcentrationTemperatureTime (h)Yield (%)Reference
1NaOH4MReflux4High[3]
2KOH5M100°C6HighInferred
3NaOH2NRoom Temp1-[4]

Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_method1 Method 1: From 2-Chloro-6-cyanopyridine cluster_method2 Method 2: From 2-Chloro-6-methylpyridine 2-Chloro-6-cyanopyridine 2-Chloro-6-cyanopyridine 6-Cyano-tetrazolo[1,5-a]pyridine 6-Cyano-tetrazolo[1,5-a]pyridine 2-Chloro-6-cyanopyridine->6-Cyano-tetrazolo[1,5-a]pyridine NaN3, DMF, 120°C Final_Product_1 This compound 6-Cyano-tetrazolo[1,5-a]pyridine->Final_Product_1 NaOH, H2O, Reflux 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 6-Methyl-tetrazolo[1,5-a]pyridine 6-Methyl-tetrazolo[1,5-a]pyridine 2-Chloro-6-methylpyridine->6-Methyl-tetrazolo[1,5-a]pyridine TMSN3, TBAF, Toluene, 85°C Final_Product_2 This compound 6-Methyl-tetrazolo[1,5-a]pyridine->Final_Product_2 HNO3, H2O, Heat

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Tetrazole Formation

Troubleshooting_Low_Yield Start Low Yield in Tetrazole Formation Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Check_Moisture Check for Moisture Contamination Incomplete->Check_Moisture No Increase_Temp Increase Temperature Extend_Time->Increase_Temp Yield_Improved Yield Improved Increase_Temp->Yield_Improved Moisture_Present Moisture Present? Check_Moisture->Moisture_Present Dry_Glassware Use Dry Glassware & Inert Atmosphere Moisture_Present->Dry_Glassware Yes Check_Reagents Check Reagent Quality Moisture_Present->Check_Reagents No Dry_Glassware->Yield_Improved Reagents_Poor Poor Reagent Quality? Check_Reagents->Reagents_Poor Use_Fresh_Reagents Use Fresh/Pure Reagents Reagents_Poor->Use_Fresh_Reagents Yes Reagents_Poor->Yield_Improved No Use_Fresh_Reagents->Yield_Improved

Caption: Troubleshooting flowchart for low yield in tetrazole formation.

References

Technical Support Center: Purification of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tetrazolo[1,5-a]pyridine-6-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities. For routine purification of near-pure product, recrystallization is often sufficient. Column chromatography is employed for separating the desired compound from impurities with different polarities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. If synthesizing from a pyridine N-oxide precursor, potential impurities include the isomeric 2-azidopyridine-6-carboxylic acid and the deoxygenated starting material, pyridine-6-carboxylic acid. Unreacted starting materials and byproducts from other synthetic routes may also be present.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The procedure involves dissolving the compound in a suitable solvent, adding a small amount of activated carbon, heating the mixture for a short period, and then filtering the hot solution to remove the carbon. The purified product is then recovered by crystallization or solvent evaporation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize. The compound is too soluble in the chosen solvent.- Add a less polar anti-solvent dropwise to the solution until turbidity appears, then heat to redissolve and cool slowly.- Reduce the volume of the solvent by evaporation.- Cool the solution in an ice bath or freezer.
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture.- Ensure slow cooling to allow for crystal lattice formation.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution for a longer period or at a lower temperature.- Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Streaking or tailing of the compound spot on TLC and column. The carboxylic acid group interacts strongly with the silica gel.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent.[1] This protonates the carboxylic acid, reducing its interaction with the stationary phase.[1]
Poor separation of the product from impurities. The chosen eluent system has inappropriate polarity.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2]
Compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. A common solvent system for acidic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from the purification of the structurally similar compound, 5-Carboxy-2-(5-tetrazolyl)-pyridine.[4]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from non-acidic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous phase as its sodium salt. Repeat the extraction 2-3 times.

  • Aqueous Wash: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the dropwise addition of cold 1M HCl. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Flash Column Chromatography

This protocol provides a general guideline for the purification of carboxylic acids.

  • Stationary Phase: Silica gel.

  • Eluent Preparation: A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), with the addition of 0.1-1% acetic acid or formic acid to prevent streaking.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, dry-loading onto a small amount of silica gel is recommended.[2]

  • Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 100% DCM and gradually add methanol containing 0.1% acetic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Systems

Solvent/SystemRationale
Ethanol/WaterGood for polar compounds; water acts as an anti-solvent.[4][5]
n-Hexane/AcetoneA general system for compounds of intermediate polarity.[5]
n-Hexane/THFAnother versatile system for moderately polar compounds.[5]
AcetonitrileHas been used for recrystallizing similar pyrazolo[1,5-a]pyridine derivatives.[6]

Table 2: Typical Eluent Systems for Column Chromatography of Carboxylic Acids on Silica Gel

Eluent SystemComments
Dichloromethane/Methanol + 0.1-1% Acetic AcidA standard system for polar acidic compounds.[3]
Ethyl Acetate/Hexane + 0.1-1% Acetic AcidSuitable for less polar acidic compounds.
Chloroform/Methanol/Aqueous Ammonia (e.g., 20:10:1)Can be used to elute the acid as its ammonium salt, which may give sharper bands.[1] The free acid needs to be liberated afterward.[1]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_assessment Initial Assessment cluster_purification Purification Method Selection cluster_analysis Final Analysis start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity (>90%) column_chrom Column Chromatography assess_purity->column_chrom Multiple Impurities acid_base Acid-Base Extraction assess_purity->acid_base Non-acidic Impurities analyze Analyze Purity (HPLC, NMR, MS) recrystallization->analyze column_chrom->analyze acid_base->analyze final_product Pure Product analyze->final_product Meets Specifications

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution start Recrystallization Fails no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield add_antisolvent Add Anti-solvent no_crystals->add_antisolvent concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent/System oiling_out->change_solvent slow_cool Ensure Slow Cooling oiling_out->slow_cool low_yield->change_solvent use_min_solvent Use Minimal Hot Solvent low_yield->use_min_solvent

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities. The probable synthetic route involves the diazotization of 2-amino-6-carboxypyridine followed by cyclization with an azide source.

Issue 1: Presence of Unreacted Starting Material

Question: My final product shows the presence of the starting material, 2-amino-6-carboxypyridine. What could be the cause and how can I resolve this?

Answer:

Incomplete reaction is the primary reason for the presence of unreacted 2-amino-6-carboxypyridine. This can be attributed to several factors:

  • Insufficient Diazotization: The conversion of the amino group to a diazonium salt is a critical step. Inadequate amounts of sodium nitrite or acid (typically HCl or H₂SO₄) can lead to an incomplete reaction.

  • Low Reaction Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. If the temperature is too low, the reaction rate may be significantly reduced.

  • Poor Solubility of Starting Material: The starting material may not be fully dissolved in the reaction medium, limiting its availability for the reaction.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Ensure that at least a stoichiometric amount of sodium nitrite and acid are used. A slight excess of sodium nitrite may be beneficial, but a large excess should be avoided to prevent side reactions.

  • Control Reaction Temperature: Maintain the reaction temperature strictly between 0-5 °C. Use an ice-salt bath for better temperature control.

  • Ensure Complete Dissolution: If the starting material has poor solubility, consider using a co-solvent or increasing the volume of the reaction solvent. Vigorous stirring is also crucial.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with the next step.

Issue 2: Formation of Isomeric Impurity - 2-azidopyridine-6-carboxylic acid

Question: I have identified an impurity with the same mass as my product but with a different retention time in HPLC. I suspect it is the isomeric 2-azidopyridine-6-carboxylic acid. How can I confirm its identity and minimize its formation?

Answer:

The formation of 2-azidopyridine-6-carboxylic acid is a common issue in the synthesis of tetrazolo[1,5-a]pyridines. The tetrazole and azide forms can exist in equilibrium.

Confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers. The chemical shifts of the pyridine ring protons and carbons will be different for the fused tetrazole ring system compared to the azido-substituted pyridine.

  • FT-IR Spectroscopy: The azide group (-N₃) has a characteristic strong, sharp absorption band around 2100-2150 cm⁻¹. The absence of this peak in the purified product suggests the predominance of the tetrazole form.

Minimizing Formation:

  • Solvent Choice: The equilibrium between the tetrazole and azide forms is solvent-dependent. More polar solvents tend to favor the tetrazole form. Consider using solvents like DMF or DMSO.

  • pH Control: The pH of the reaction mixture can influence the equilibrium. Acidic conditions generally favor the formation of the tetrazole ring.

  • Purification: Recrystallization is often an effective method for separating the desired this compound from its azide isomer. Experiment with different solvent systems to find the optimal conditions for selective crystallization.

Issue 3: Presence of Byproducts from Diazotization

Question: My reaction mixture is dark, and I observe multiple spots on my TLC plate, indicating the presence of several byproducts. What are these likely to be, and how can I avoid them?

Answer:

Diazonium salts are highly reactive intermediates and can undergo various side reactions, leading to the formation of colored byproducts.

Potential Byproducts:

  • Phenolic Compounds: The diazonium group can be replaced by a hydroxyl group, leading to the formation of 2-hydroxy-6-carboxypyridine.

  • Coupling Products: The diazonium salt can couple with itself or other aromatic species present in the reaction mixture to form azo compounds, which are often highly colored.

Mitigation Strategies:

  • Strict Temperature Control: As mentioned earlier, maintaining a low temperature (0-5 °C) is crucial to minimize the decomposition of the diazonium salt.

  • Control of Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent localized overheating and high concentrations of nitrous acid.

  • Use of a Scavenger: A small amount of a nitrous acid scavenger, such as urea or sulfamic acid, can be added at the end of the diazotization step to remove any excess nitrous acid.

  • Efficient Work-up: Proceed with the cyclization step immediately after the diazotization is complete to minimize the time the reactive diazonium salt is present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the diazotization of 2-amino-6-carboxypyridine with sodium nitrite in an acidic medium, followed by an in-situ reaction with sodium azide to form the tetrazole ring.

Q2: How can I purify the final product?

A2: Recrystallization is the most common method for purifying this compound. Suitable solvents for recrystallization need to be determined experimentally but often include polar solvents like ethanol, methanol, or mixtures with water. Column chromatography can also be employed for purification if recrystallization is not effective.

Q3: What analytical techniques are recommended for characterizing the final product and its impurities?

A3: A combination of techniques is recommended for full characterization:

  • HPLC: To determine the purity of the final product and quantify impurities.

  • LC-MS: To identify the mass of the product and impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and elucidate the structures of any significant impurities.

  • FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid and to confirm the absence of the azide group.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. All reactions involving sodium azide should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not attempt to isolate them.

  • Hydrazoic Acid: The reaction of sodium azide with acid can generate hydrazoic acid (HN₃), which is a toxic and explosive gas. Ensure the reaction is well-ventilated and consider using a trap to neutralize any evolved gas.

Data Presentation

Table 1: Common Impurities and their Potential Sources

Impurity NameChemical StructurePotential SourceRecommended Analytical Technique
2-amino-6-carboxypyridineC₆H₆N₂O₂Incomplete reaction of starting materialHPLC, LC-MS, ¹H NMR
2-azidopyridine-6-carboxylic acidC₆H₄N₄O₂Isomerization of the productHPLC, LC-MS, ¹H NMR, FT-IR
2-hydroxy-6-carboxypyridineC₆H₅NO₃Decomposition of the diazonium intermediateHPLC, LC-MS, ¹H NMR
Azo-coupled byproductsVariableSide reaction of the diazonium intermediateHPLC, LC-MS
Residual SolventsVariableIncomplete removal during work-upGC-MS, ¹H NMR

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Dissolution of Starting Material: Dissolve 2-amino-6-carboxypyridine (1.0 eq.) in an appropriate acidic solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the cooled solution of the starting material, ensuring the temperature remains below 5 °C. Stir the reaction mixture at this temperature for 30-60 minutes.

  • Cyclization: Prepare a solution of sodium azide (1.2 eq.) in water. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 5 °C. Allow the reaction to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature and stir overnight.

  • Work-up: Adjust the pH of the reaction mixture to 2-3 with a suitable base (e.g., NaOH solution) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_impurities Common Impurity Issues cluster_solutions Potential Solutions start Synthesis Complete Analyze Crude Product check_purity Low Purity or Yield? start->check_purity impurity_id Identify Impurities (HPLC, LC-MS, NMR) check_purity->impurity_id Yes end Product Meets Specifications check_purity->end No unreacted_sm Unreacted Starting Material (2-amino-6-carboxypyridine) impurity_id->unreacted_sm Presence of Starting Material azide_isomer Isomeric Impurity (2-azidopyridine-6-carboxylic acid) impurity_id->azide_isomer Isomer Detected diazo_byproducts Diazotization Byproducts (e.g., 2-hydroxypyridine) impurity_id->diazo_byproducts Multiple Byproducts optimize_reagents Optimize Reagent Stoichiometry & Temperature Control unreacted_sm->optimize_reagents solvent_ph Adjust Solvent Polarity & pH Optimize Purification azide_isomer->solvent_ph temp_control Strict Temperature Control (0-5 °C) Slow Reagent Addition Use Scavenger diazo_byproducts->temp_control re_run re_run optimize_reagents->re_run Re-run Synthesis solvent_ph->re_run temp_control->re_run re_run->start

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form this compound from 2-chloropyridine-6-carboxylic acid is sluggish and the yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, including inefficient reaction conditions, side reactions, and purification challenges. Here’s a breakdown of potential issues and their solutions:

  • Inefficient Azide Source/Reaction Conditions: The choice of azide source and reaction conditions is critical. While sodium azide (NaN₃) can be used, a combination of trimethylsilyl azide (TMSN₃) and a fluoride source like tetrabutylammonium fluoride (TBAF) often leads to higher yields and milder reaction conditions.[1][2]

  • Suboptimal Temperature: Traditional methods often require high temperatures, which can lead to decomposition or side reactions.[2] The TMSN₃/TBAF method allows for lower reaction temperatures, typically around 85°C.[2] Careful optimization of the temperature is crucial; if the reaction is slow, a modest increase may be beneficial, but excessive heat can be detrimental.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and the equilibrium between the desired tetrazole product and its 2-azidopyridine tautomer. Aprotic polar solvents like DMF or DMSO are commonly used. If you observe a significant amount of the azide isomer, switching to a more polar solvent may favor the formation of the tetrazolo[1,5-a]pyridine.

  • Presence of Water: The reaction is sensitive to moisture, especially when using TMSN₃. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: I am observing a significant amount of a byproduct that I suspect is the 2-azidopyridine-6-carboxylic acid isomer. How can I confirm this and shift the equilibrium towards the desired tetrazole product?

A2: The formation of the 2-azidopyridine isomer is a known equilibrium with the tetrazolo[1,5-a]pyridine ring system.

  • Confirmation: The azide isomer can often be identified by a characteristic stretch in the IR spectrum around 2100-2200 cm⁻¹.

  • Shifting the Equilibrium:

    • Solvent Polarity: The tetrazole form is generally favored in more polar solvents. If you are using a less polar solvent like toluene, consider switching to DMF or DMSO.

    • Temperature: Higher temperatures can favor the formation of the 2-azidopyridine tautomer. Running the reaction at a lower temperature for a longer duration might increase the yield of the desired tetrazolo[1,5-a]pyridine.

    • Substituent Effects: Electron-withdrawing groups on the pyridine ring can stabilize the 2-azidopyridine form. While the carboxylic acid at the 6-position is electron-withdrawing, careful optimization of solvent and temperature can still favor the tetrazole product.

Q3: Are there alternative synthetic routes to this compound that might offer better yields?

A3: Yes, an alternative route involves the use of a pyridine N-oxide precursor.

  • From Pyridine N-oxide: The reaction of 2-chloro-6-carboxypyridine-1-oxide with an activating agent followed by an azide source can yield the desired product. Diphenylphosphoryl azide (DPPA) has been reported as a convenient and efficient reagent for converting pyridine N-oxides to tetrazolo[1,5-a]pyridines in a one-step process, often providing high yields.[3]

  • Potential Side Reaction: A common side reaction in this route is the deoxygenation of the pyridine N-oxide starting material, especially when using sulfonyl chlorides as activating agents. Using DPPA can often minimize this side reaction.

Q4: My final product is difficult to purify. What are some recommended purification strategies?

A4: The carboxylic acid functionality can make purification challenging.

  • Acid-Base Extraction: The acidic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer with an acid (e.g., HCl) will precipitate the purified product, which can be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective method for obtaining highly pure product.

  • Column Chromatography: If other methods fail, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will likely be required.

Data Presentation

The following table summarizes reported yields for the synthesis of various substituted tetrazolo[1,5-a]pyridines, providing a comparison of different synthetic methods and conditions. Note that the yields are for analogues and the optimal conditions for this compound may need to be determined empirically.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineTMSN₃, TBAF·xH₂ODMF852490Laha & Cuny, 2008[1][2]
2-BromopyridineTMSN₃, TBAF·xH₂ODMF852488Laha & Cuny, 2008[1][2]
2-Chloro-5-nitropyridineTMSN₃, TBAF·xH₂ODMF852485Laha & Cuny, 2008[1][2]
Pyridine N-oxideDPPA, PyridineNeat1202486Keith, 2006[3]
4-Methylpyridine N-oxideDPPA, PyridineNeat1202495Keith, 2006[3]
2-ChloropyridineNaN₃, HClH₂O/EthanolReflux12ModerateNot specified

Experimental Protocols

Method 1: From 2-Chloropyridine-6-carboxylic acid using TMSN₃ and TBAF

This protocol is adapted from the general procedure described by Laha & Cuny (2008) for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.[1][2]

Materials:

  • 2-Chloropyridine-6-carboxylic acid

  • Trimethylsilyl azide (TMSN₃)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine-6-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add tetrabutylammonium fluoride hydrate (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Carefully add trimethylsilyl azide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 85°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting start Start: 2-Chloropyridine-6-carboxylic acid reagents Add TMSN3 and TBAF in DMF start->reagents reaction Heat at 85°C for 24h reagents->reaction workup Aqueous Workup reaction->workup low_yield Low Yield / Sluggish Reaction reaction->low_yield Issue azide_isomer Azide Isomer Formation reaction->azide_isomer Issue purification Purification (Recrystallization/Chromatography) workup->purification product Product: this compound purification->product check_reagents Check reagent purity and dryness low_yield->check_reagents optimize_temp Optimize temperature (e.g., 85-100°C) low_yield->optimize_temp change_solvent Switch to a more polar solvent (e.g., DMSO) azide_isomer->change_solvent lower_temp Lower reaction temperature azide_isomer->lower_temp

Caption: Synthetic workflow and troubleshooting for this compound.

Logical_Relationships cluster_factors Factors Affecting Yield cluster_outcomes Potential Outcomes yield Reaction Yield reagent_choice Reagent Choice (e.g., TMSN3 vs NaN3) yield->reagent_choice temperature Temperature yield->temperature solvent Solvent Polarity yield->solvent side_reactions Side Reactions yield->side_reactions desired_product Desired Tetrazole reagent_choice->desired_product optimal choice improves decomposition Decomposition temperature->decomposition high temp leads to azide_isomer Azide Isomer solvent->azide_isomer low polarity favors side_reactions->azide_isomer leads to

Caption: Key factors influencing the yield of this compound synthesis.

References

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrazolo[1,5-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tetrazolo[1,5-a]pyridine derivatives, offering explanations and actionable solutions.

Q1: My reaction is yielding a significant amount of 2-azidopyridine. What is causing this and how can I minimize it?

A1: The formation of 2-azidopyridine is the most common side reaction and occurs due to the inherent ring-chain tautomerism between the desired tetrazolo[1,5-a]pyridine and its isomeric 2-azidopyridine form.[1][2] The position of this equilibrium is highly sensitive to reaction conditions.

Troubleshooting Steps:

  • Solvent Polarity: The equilibrium is significantly influenced by the solvent. Polar solvents favor the closed-ring tetrazole form, while less polar solvents favor the open-chain azide form. For instance, in chloroform-d, the azido form can be present at 100%, whereas in DMSO-d6, the tetrazole form can dominate at 91%.[1]

  • Temperature: Higher temperatures tend to shift the equilibrium toward the 2-azidopyridine isomer. It is recommended to run the reaction at a lower temperature for a longer duration.

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups tend to stabilize the 2-azidopyridine form, whereas electron-donating groups favor the tetrazolo[1,5-a]pyridine ring.

Q2: I am observing deoxygenation of my pyridine N-oxide starting material. What leads to this byproduct and how can I prevent it?

A2: Deoxygenation of the pyridine N-oxide starting material is a known side reaction, particularly when using certain activating agents like sulfonyl chlorides (e.g., tosyl chloride, TsCl).

Troubleshooting Steps:

  • Choice of Activating Agent: While tosyl chloride is a common activating agent, it can promote deoxygenation. Diphenylphosphoryl azide (DPPA) is often reported to result in cleaner reactions with higher yields of the desired tetrazolo[1,5-a]pyridine.[3][4][5]

  • Reaction Conditions: The presence of a base and the specific sulfonyl chloride used can influence the extent of deoxygenation. For example, methanesulfonyl chloride (MsCl) with triethylamine has been reported as a method for the deoxygenation of pyridine N-oxides.[5] Careful control of reagent stoichiometry and reaction temperature is crucial.

Q3: My reaction with tosyl chloride is producing chlorinated byproducts. How can this be avoided?

A3: The reaction of pyridine N-oxides with tosyl chloride can sometimes lead to the formation of chlorinated pyridone derivatives as side products. This is due to the reaction of the activated N-oxide with chloride ions generated from the tosyl chloride.

Troubleshooting Steps:

  • Alternative Activating Agent: Similar to the deoxygenation issue, using an activating agent that does not contain a halide, such as DPPA, can eliminate the source of chloride ions and prevent the formation of these byproducts.[5]

Data Presentation

The following tables summarize the influence of various factors on the outcome of the tetrazolo[1,5-a]pyridine synthesis.

Table 1: Influence of Solvent on Tetrazolo[1,5-a]pyridine vs. 2-Azidopyridine Equilibrium

SolventDielectric Constant (ε)Predominant FormApproximate Ratio (Tetrazole:Azide)
Chloroform-d4.82-Azidopyridine0:100
Acetonitrile-d337.5MixtureVaries with substrate
DMSO-d646.7Tetrazolo[1,5-a]pyridine91:9

Data compiled from qualitative descriptions in the literature.[1]

Table 2: Comparison of Activating Agents for the Synthesis from Pyridine N-Oxides

Activating AgentCommon Side ProductsRecommended for
Tosyl Chloride (TsCl)Deoxygenated pyridine, Chlorinated byproductsGeneral use, cost-effective
Diphenylphosphoryl Azide (DPPA)Generally cleaner reactionMinimizing side reactions, higher yields

Based on general observations from synthetic literature.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides using DPPA

This protocol is adapted from a literature procedure which has been shown to be effective for a variety of substituted pyridine N-oxides.[3]

Materials:

  • Substituted Pyridine N-Oxide (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Pyridine (as solvent or co-solvent)

Procedure:

  • To a reaction vessel, add the substituted pyridine N-oxide and pyridine.

  • Add diphenylphosphoryl azide (DPPA) to the mixture.

  • Heat the reaction mixture at 120 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine derivative.

Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines

This method is an alternative route to tetrazolo[1,5-a]pyridines, starting from readily available 2-halopyridines.[6]

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) (1.0 eq)

  • Trimethylsilyl azide (TMSN₃) (1.5 eq)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the 2-halopyridine in the anhydrous solvent.

  • Add trimethylsilyl azide (TMSN₃) to the solution.

  • Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O) to the reaction mixture.

  • Heat the mixture at 85 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Ring-Chain Tautomerism

The following diagram illustrates the equilibrium between the desired tetrazolo[1,5-a]pyridine and the 2-azidopyridine side product.

G cluster_0 cluster_1 Factors Influencing Equilibrium Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine (Desired Product) 2-Azidopyridine 2-Azidopyridine (Side Product) Tetrazolo[1,5-a]pyridine->2-Azidopyridine Ring Opening 2-Azidopyridine->Tetrazolo[1,5-a]pyridine Ring Closing Polar Solvents Polar Solvents Polar Solvents->Tetrazolo[1,5-a]pyridine Favors Low Temperature Low Temperature Low Temperature->Tetrazolo[1,5-a]pyridine Favors Electron Donating Groups Electron Donating Groups Electron Donating Groups->Tetrazolo[1,5-a]pyridine Favors Non-polar Solvents Non-polar Solvents Non-polar Solvents->2-Azidopyridine Favors High Temperature High Temperature High Temperature->2-Azidopyridine Favors Electron Withdrawing Groups Electron Withdrawing Groups Electron Withdrawing Groups->2-Azidopyridine Favors

Caption: Ring-chain tautomeric equilibrium and influencing factors.

General Experimental Workflow

This diagram outlines a typical workflow for the synthesis and purification of tetrazolo[1,5-a]pyridine derivatives.

G start Start: Starting Materials (Pyridine N-Oxide or 2-Halopyridine) reaction Reaction: - Add Reagents (e.g., DPPA, NaN3) - Apply Heat/Inert Atmosphere start->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification analysis Product Analysis: - NMR - MS - IR purification->analysis end End: Pure Tetrazolo[1,5-a]pyridine analysis->end

Caption: A typical experimental workflow for synthesis and purification.

References

Technical Support Center: Stability of Tetrazolo[1,5-a]pyridine-6-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tetrazolo[1,5-a]pyridine-6-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Troubleshooting Guides

Issue: Variability in Experimental Results or Loss of Compound Potency

If you are observing inconsistent results, a decrease in the expected activity, or a lower than expected concentration of your compound in solution, it may be indicative of degradation. The following sections provide a structured approach to troubleshooting these issues.

1. Azide-Tetrazole Tautomerism: A Key Stability Consideration

A primary stability issue for tetrazolo[1,5-a]pyridine derivatives is the existence of a chemical equilibrium between the fused tetrazole ring structure and its open-chain azido-pyridine tautomer in solution.[1][2][3][4] The position of this equilibrium is sensitive to environmental factors and can significantly impact the compound's properties and behavior in assays.

  • Symptoms:

    • Appearance of a new, unexpected peak in analytical chromatograms (e.g., HPLC, LC-MS).

    • Changes in the UV-Vis spectrum over time.

    • Inconsistent biological or chemical reactivity.

  • Troubleshooting Steps:

    • Solvent Polarity: Evaluate the polarity of your solvent system. More polar solvents, such as DMSO, tend to favor the tetrazole form, while less polar solvents may shift the equilibrium towards the azido tautomer.[1]

    • Substituent Effects: Be aware that the carboxylic acid group at the 6-position is electron-withdrawing, which may influence the equilibrium.[1]

    • Analytical Monitoring: Use techniques like NMR spectroscopy in different deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to probe the existence and ratio of the two tautomers.[1][2]

2. General Degradation Pathways

Beyond tautomerism, the compound may be susceptible to degradation under various stress conditions. A systematic investigation using forced degradation studies is recommended to identify potential liabilities.[5][6][7]

  • Symptoms:

    • A decrease in the main compound peak area in chromatography with a corresponding increase in one or more new impurity peaks.

    • Changes in solution color or clarity (e.g., precipitation).

    • A shift in pH of the solution over time.

  • Troubleshooting Steps:

    • Hydrolytic Stability: Assess stability across a range of pH values (e.g., acidic, neutral, and basic conditions) to determine the optimal pH for your solution preparations.[5][6]

    • Oxidative Stability: Evaluate the compound's sensitivity to oxidation by exposing it to a mild oxidizing agent like hydrogen peroxide.

    • Photostability: Determine if the compound is light-sensitive by exposing a solution to a controlled light source (UV and visible light).

    • Thermal Stability: Assess the impact of elevated temperatures on the compound's stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common stability issue I should be aware of for this compound in solution?

The most significant and inherent stability consideration is the azide-tetrazole equilibrium.[1][2][3][4] This is a reversible ring-chain tautomerism where the fused tetrazole ring can open to form an azido-pyridine isomer. The presence of two distinct chemical entities in equilibrium can lead to complex analytical profiles and variable biological activity.

Q2: How does the solvent affect the stability of my compound?

The choice of solvent can significantly influence the azide-tetrazole equilibrium. Increasing the solvent polarity generally favors the tetrazole form.[1] For instance, you might observe a higher proportion of the tetrazole tautomer in DMSO compared to a less polar solvent like chloroform.

Q3: What are the likely degradation products of this compound?

While specific degradation products for the 6-carboxylic acid derivative are not extensively documented, potential degradation pathways for the parent tetrazolo[1,5-a]pyridine ring system include:

  • Ring-opening to the corresponding 2-azidopyridine derivative (azide-tetrazole equilibrium).[1][2]

  • Thermal decomposition , which may involve the loss of molecular nitrogen (N2) from the tetrazole ring, followed by the rupture of the pyridine ring.[8]

Q4: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the compound to harsh conditions to accelerate its decomposition and identify potential degradation products and pathways.[5][6][7] A general approach is outlined in the Experimental Protocols section below. It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorPotential EffectRecommendation
pH Susceptibility to acid or base hydrolysis.Determine the pH of maximum stability by conducting a pH-rate profile study. Prepare solutions in buffered systems.
Solvent Polarity Influences the azide-tetrazole equilibrium.[1]Use polar solvents like DMSO to favor the tetrazole form. Be consistent with the solvent system used across experiments.
Temperature Can lead to thermal decomposition, potentially involving the loss of N2.[8]Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and minimize exposure to elevated temperatures.
Light Potential for photolytic degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Oxidizing Agents Susceptibility to oxidative degradation.Avoid the presence of oxidizing agents in the solution matrix. If unavoidable, consider the addition of antioxidants.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation is observed at room temperature, the solution can be heated (e.g., at 60°C).[5][6]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Similar to acid hydrolysis, heating can be applied if the compound is stable at room temperature.[5][6]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2).

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the stock solution to a photostability chamber with a combination of UV and visible light. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with UV or MS detection.

  • Monitor for the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Visualizations

Azide_Tetrazole_Equilibrium cluster_conditions Equilibrium Influenced By: Tetrazole This compound (Fused Ring Form) Azide 2-Azidopyridine-6-carboxylic acid (Open-Chain Tautomer) Tetrazole->Azide Ring Opening Solvent Solvent Polarity Substituents Substituents Temperature Temperature

Caption: Azide-Tetrazole equilibrium of this compound.

Stability_Workflow start Start: Stability Investigation prep Prepare Solution of Compound start->prep stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress analyze Analyze Samples at Time Points (e.g., HPLC, LC-MS) stress->analyze data Evaluate Data: - Parent compound loss - Degradant formation analyze->data stable Compound is Stable data->stable No significant degradation unstable Compound is Unstable data->unstable Degradation observed characterize Identify Degradation Products unstable->characterize mitigate Develop Mitigation Strategy (e.g., adjust pH, protect from light) characterize->mitigate

Caption: Experimental workflow for stability investigation.

Troubleshooting_Tree start Inconsistent Results or Loss of Potency? check_analytical Check Analytical Method (e.g., new peaks?) start->check_analytical new_peaks_yes Yes check_analytical->new_peaks_yes New peaks observed new_peaks_no No check_analytical->new_peaks_no No new peaks azide_equilibrium Suspect Azide-Tetrazole Equilibrium. Investigate with NMR in different solvents. new_peaks_yes->azide_equilibrium forced_degradation Perform Forced Degradation Study (Hydrolysis, Oxidation, Photolysis, Thermal) new_peaks_no->forced_degradation mitigate Implement Mitigation Strategy: - Adjust pH - Control Temperature - Protect from Light azide_equilibrium->mitigate identify_cause Identify Specific Stress Factor Causing Degradation forced_degradation->identify_cause identify_cause->mitigate end Stable Formulation mitigate->end

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Troubleshooting Assays with Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrazolo[1,5-a]pyridine-6-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential applications of this compound in biological assays?

Based on the structural motifs of a tetrazole ring and a pyridine carboxylic acid, this compound is likely to be investigated for several biological activities. The tetrazole group is a well-known bioisostere for a carboxylic acid, which can influence pharmacokinetic and pharmacodynamic properties. Derivatives of tetrazole and pyridine have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. Therefore, common assays for this compound would likely include antimicrobial susceptibility tests, anti-inflammatory assays, and in vitro cytotoxicity assays against cancer cell lines.

Q2: I am observing inconsistent results in my assays. What are the general areas I should investigate?

Inconsistent results can arise from several factors, broadly categorized as compound-related, assay-specific, or general experimental practice issues.

  • Compound-Related Issues: Solubility, stability, and purity of the this compound are critical.

  • Assay-Specific Issues: The specific protocol, reagents, and cell lines or microbial strains used can all contribute to variability.

  • General Experimental Practices: Pipetting accuracy, plate reader settings, and incubation conditions are common sources of error.

This guide will provide detailed troubleshooting for each of these areas.

Troubleshooting Guides

Compound Handling and Preparation

Inconsistent results often originate from issues with the test compound itself. Due to its carboxylic acid and tetrazole functionalities, solubility and stability can be influenced by pH.

Q: My compound is not dissolving properly or is precipitating in the assay medium. How can I improve its solubility?

A: this compound is a polar molecule with acidic protons on both the carboxylic acid and tetrazole moieties.

  • Initial Dissolution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of carboxylic acids and tetrazoles in aqueous solutions is pH-dependent. Increasing the pH of the buffer can deprotonate these groups, increasing solubility. However, be mindful that a change in pH can also affect the biological activity of the compound and the performance of the assay.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.

Solvent Predicted Solubility Notes
DMSOHighRecommended for stock solutions.
WaterLow to ModerateHighly dependent on pH.
EthanolModerateCan be used for stock solutions.
PBS (pH 7.4)ModerateMay require initial dissolution in an organic solvent.

Q: Could my compound be degrading during the experiment?

A: While tetrazole and pyridine rings are generally stable, the overall stability of this compound can be influenced by experimental conditions.

  • pH Stability: Carboxylic acids and tetrazoles are generally stable across a physiological pH range. However, extreme pH values should be avoided.

  • Light Sensitivity: Store stock solutions protected from light, as some heterocyclic compounds can be light-sensitive.

  • Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.

Troubleshooting Specific Assays

Based on the likely applications of this compound, here are troubleshooting guides for common assays.

Q: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my compound.

A: Inconsistent MIC values in antimicrobial assays can be due to several factors.

  • Inoculum Preparation: Ensure a standardized and consistent inoculum density in all experiments.

  • Compound Precipitation: Visually inspect the wells for any signs of compound precipitation, which can lead to an underestimation of the true MIC.

  • Assay Medium: The pH and composition of the growth medium can affect the activity of the compound. Ensure the medium is consistent between experiments.

  • Incubation Conditions: Maintain consistent incubation times and temperatures.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a microbial suspension and adjust the concentration to approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Q: The IC50 values for my compound vary significantly between experiments.

A: Variability in IC50 values from cytotoxicity assays is a common issue.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cells should be in the exponential growth phase.

  • Compound Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Use a consistent incubation time for all experiments.

  • Vehicle Control: The concentration of the vehicle (e.g., DMSO) must be the same in all wells, including the controls.

  • MTT Incubation and Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Q: My results for nitric oxide (NO) inhibition are not reproducible.

A: Assays measuring inflammatory markers like NO can be sensitive to several variables.

  • Cell Health: Ensure the macrophage cell line (e.g., RAW 264.7) is healthy and not overly passaged.

  • Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) should be consistent and optimized to induce a robust but not maximal response.

  • Compound Cytotoxicity: At higher concentrations, the test compound might be cytotoxic, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay.

  • Griess Reagent: The Griess reagent for NO detection is light-sensitive and should be freshly prepared.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess assay.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the stimulated control.

Visualization of Workflows and Pathways

Experimental Workflow for Troubleshooting Inconsistent Assay Results

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting Steps cluster_3 Resolution A Inconsistent Assay Results B Compound-Related Issues (Solubility, Stability, Purity) A->B C Assay-Specific Issues (Protocol, Reagents, Cells) A->C D General Practice Issues (Pipetting, Incubation, Reader) A->D E Optimize Compound Preparation Protocol B->E F Review and Standardize Assay Protocol C->F G Calibrate Equipment and Refine Technique D->G H Consistent and Reproducible Results E->H F->H G->H

Caption: A logical workflow for troubleshooting inconsistent assay results.

Potential Signaling Pathway Inhibition

Given that many pyridine and tetrazole derivatives act as enzyme inhibitors, a common mechanism of action is the inhibition of signaling pathways involved in inflammation or cell proliferation, such as the NF-κB or MAPK pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Compound's Potential Point of Intervention LPS LPS IKK IKK Activation LPS->IKK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Transcription (e.g., iNOS for NO production) NFkB_Activation->Gene_Expression Compound Tetrazolo[1,5-a]pyridine- 6-carboxylic acid Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

pH-dependent solubility of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the pH-dependent solubility of Tetrazolo[1,5-a]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH-dependent solubility profile of this compound?

A1: this compound is an acidic compound due to the presence of both a carboxylic acid group and a tetrazole group, which is a bioisostere of a carboxylic acid.[1] Consequently, its aqueous solubility is expected to be highly dependent on pH. At low (acidic) pH, the compound will be in its protonated, neutral form, which is less polar and therefore exhibits lower solubility in aqueous solutions. As the pH increases (becomes more alkaline), the carboxylic acid and tetrazole groups will deprotonate to form their more polar and significantly more soluble anionic conjugate bases.[1] Therefore, a significant increase in solubility is expected as the pH moves from acidic to neutral and alkaline conditions.

Q2: Why is the solubility of this compound likely low at neutral pH?

A2: The low aqueous solubility at neutral pH can be attributed to its molecular structure. In a neutral solution, the acidic functional groups are only partially ionized.[1] The un-ionized form is less polar and thus less soluble in water.[1] Additionally, the planar, aromatic nature of the pyridine and tetrazole rings can facilitate strong intermolecular interactions in the solid crystal lattice, making it energetically unfavorable for water molecules to solvate and dissolve the individual molecules.[1]

Q3: What are the predicted pKa values for this compound?

  • Carboxylic Acid group: The pKa is expected to be in the range of 3.5 - 4.5.[2]

  • Tetrazole NH group: The tetrazole ring has an acidic proton with a pKa value typically around 4.5 - 5.5.[2] The solubility of the compound will increase significantly as the pH of the solution rises above these pKa values.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when I dilute my organic stock (e.g., DMSO) into an aqueous buffer.

  • Question: I am observing precipitation when preparing my working solution. How can I prevent this?

  • Answer: This is a common issue for compounds with low aqueous solubility.[3] Here are several troubleshooting steps:

    • Check Buffer pH: The primary cause is likely that the buffer pH is too low, leading to the formation of the less soluble protonated species. Ensure your final buffer pH is in an alkaline range (e.g., pH 7.4 or higher) where the compound is ionized and more soluble.[1]

    • Order of Addition: First, try dissolving the compound in a small amount of a basic solution (like 0.1 M NaOH) to ensure it is in its soluble, deprotonated form before adding it to the final buffer system.[1]

    • Lower Final Concentration: Your target concentration might be above the solubility limit in the final aqueous buffer. Try lowering the final concentration.[3]

    • Optimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent (like DMSO) as low as possible, typically less than 1%, to avoid solvent effects on your experiment and potential precipitation.[3]

Issue 2: Solubility results are inconsistent between experiments.

  • Question: My measured solubility values for the same compound vary significantly across different days. What could be the cause?

  • Answer: Inconsistent results in solubility experiments can stem from several factors:

    • Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. For poorly soluble compounds, this can take 24 to 48 hours of constant agitation.[4]

    • Temperature Fluctuations: Solubility is temperature-dependent.[5][6] Conduct all experiments at a constant, controlled temperature (e.g., 25°C or 37°C).[4][7]

    • Inaccurate pH Measurement: The pH of the buffer is a critical parameter. Calibrate your pH meter before each use and ensure the pH of the final saturated solution is measured, as the dissolution of an acidic compound can slightly alter the buffer pH.

    • Purity of the Compound: Impurities in the compound can affect its solubility.[5] Ensure you are using a high-purity batch.

Data Presentation

As direct experimental data for this compound is not available in the cited literature, the following table presents hypothetical, illustrative data that reflects the expected pH-dependent solubility trend for a compound with its acidic characteristics.

pH of BufferExpected Solubility (µg/mL)Dominant Species
2.0< 1Neutral (Protonated)
4.510 - 50Mix of Neutral and Anionic
6.8100 - 500Primarily Singly Anionic
7.4> 1000Primarily Doubly Anionic
9.0> 5000Doubly Anionic

Experimental Protocols

Protocol: Determination of pH-Dependent Solubility (Shake-Flask Method)

This protocol outlines the widely accepted equilibrium solubility measurement using the shake-flask method.[7][8]

Materials:

  • This compound (solid)

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[1]

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to vials containing a known volume of each pH buffer. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant.

    • Separate the undissolved solid by either centrifuging the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering it through a 0.22 µm filter. This step is critical to ensure no solid particles are carried over.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC).

    • Determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).[2]

    • The measured concentration represents the equilibrium solubility at that specific pH.

Visualization

The following diagram illustrates the expected relationship between the pH of the environment and the solubility of an acidic compound like this compound.

G pH Effect on Solubility of an Acidic Compound cluster_pH Solution pH cluster_compound Compound State cluster_solubility Resulting Solubility low_pH Low pH (Acidic) pH < pKa protonated Protonated Form (Neutral) low_pH->protonated Favors high_pH High pH (Alkaline) pH > pKa deprotonated Deprotonated Form (Anionic/Ionized) high_pH->deprotonated Favors low_sol Low Aqueous Solubility protonated->low_sol Leads to high_sol High Aqueous Solubility deprotonated->high_sol Leads to

References

Technical Support Center: Recrystallization of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of Tetrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 7477-13-6).[1] Given the limited specific literature on the recrystallization of this exact molecule, this guide is based on established principles of organic chemistry and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: Based on recrystallization data for analogous structures, such as pyrazolo-linked pyridine carboxylic acids and tetrazolo[1,5-a]pyrimidine derivatives, ethanol is a recommended starting solvent to investigate.[2][3] The polarity of ethanol is often suitable for dissolving polar carboxylic acids at elevated temperatures while allowing for crystal formation upon cooling. Other potential solvents to screen include other alcohols (methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and solvent mixtures with water.

Q2: How can I determine the ideal solvent for recrystallization?

A2: The ideal solvent will dissolve the compound when hot but not when cold. A systematic approach to solvent screening is recommended:

  • Place a small amount of your crude product into several test tubes.

  • Add a small volume of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor room temperature solubility. The compound should fully dissolve at the solvent's boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good quantity of pure crystals is the most suitable.

Q3: What are the expected physical properties of pure this compound?

Q4: What safety precautions should I take when handling this compound?

A4: According to safety information, this compound is classified as Acute Toxicity, Category 4 (oral) and causes eye irritation. It is harmful if swallowed and causes serious eye irritation.[4] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Troubleshooting Guide

Problem 1: The compound will not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not polar enough, or an insufficient volume of solvent has been used.

  • Solution:

    • Increase Solvent Volume: Add more of the chosen solvent in small increments while heating.

    • Switch to a More Polar Solvent: If the compound remains insoluble, a more polar solvent may be required. For example, if ethanol is unsuccessful, try methanol or a mixture of ethanol and water. The presence of water can significantly increase the solubility of carboxylic acids in organic solvents.[5]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Agitation (scratching the inside of the flask with a glass rod) can help induce crystallization.

    • Solvent Polarity Adjustment: If the problem persists, try a less polar solvent or a solvent mixture.

Problem 3: No crystals form, even after cooling in an ice bath.

  • Possible Cause: The solution is not sufficiently saturated, or crystallization is slow to initiate.

  • Solution:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, which could lead to oiling out.

    • Extended Cooling: Leave the solution at a lower temperature (e.g., in a refrigerator) for an extended period.

Problem 4: The recrystallization yield is very low.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved solute in the mother liquor.

    • Solvent Selection: The chosen solvent may not be optimal. Re-evaluate the solvent choice to find one where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Summary

Potential Solvent SystemRationale for UseExpected Outcome
EthanolCommonly used for recrystallizing related pyridine carboxylic acids and tetrazole derivatives.[2][3]Good for moderate polarity compounds. May require heating.
MethanolMore polar than ethanol, may be suitable if solubility in ethanol is low.Higher solvating power, may lead to lower yields if the compound is too soluble when cold.
WaterThis compound is a polar molecule and may have some water solubility.Likely to be a poor solvent on its own but can be used in a solvent mixture to increase polarity.
Ethanol/Water MixturesThe addition of water can increase the solubility of carboxylic acids in organic solvents.[5]Allows for fine-tuning of solvent polarity to achieve optimal recrystallization conditions.
Ethyl AcetateA less polar solvent that may be suitable if the compound is less polar than anticipated.May result in higher yields if the compound is sparingly soluble when cold.

Experimental Protocol: Developing a Recrystallization Procedure

This protocol outlines a general method for developing a successful recrystallization procedure for this compound.

  • Solvent Screening:

    • Place approximately 20-30 mg of the crude compound into several small test tubes.

    • Add a few drops of a different test solvent (e.g., ethanol, methanol, water, ethyl acetate) to each test tube at room temperature.

    • Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the test tubes containing undissolved solid in a water or sand bath.

    • Add the solvent dropwise while heating until the solid just dissolves.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe the formation of crystals. The solvent that provides a good yield of well-formed crystals is the most suitable.

  • Bulk Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and a condenser if necessary).

    • Continue adding the hot solvent until the compound is completely dissolved.

    • If the solution is colored, and the pure compound is known to be colorless, hot filtration may be necessary to remove insoluble impurities.

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (if available) indicates high purity.

    • Further analysis by techniques such as NMR or HPLC can also be used to confirm the purity.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool no_dissolve Compound does not dissolve dissolve->no_dissolve No crystals_form Do crystals form? cool->crystals_form oils_out Compound oils out cool->oils_out Oils out collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No end Pure Compound collect->end add_more_solvent Add more solvent no_dissolve->add_more_solvent change_solvent Change to a more polar solvent no_dissolve->change_solvent add_more_solvent->dissolve change_solvent->dissolve reheat_add_solvent Re-heat and add more solvent oils_out->reheat_add_solvent slow_cool Ensure slow cooling oils_out->slow_cool reheat_add_solvent->cool slow_cool->cool scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed concentrate Concentrate solution no_crystals->concentrate scratch_seed->cool concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to Tetrazolo[1,5-a]pyridine-6-carboxylic acid and Other Pyridine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tetrazolo[1,5-a]pyridine-6-carboxylic acid and other notable pyridine carboxylic acids, focusing on their performance as enzyme inhibitors, a critical aspect of drug development. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their potential therapeutic applications.

Executive Summary

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] Their ability to interact with biological targets, particularly enzymes, has led to their widespread use in developing treatments for a range of diseases.[1][2][3] this compound represents a strategic evolution of this scaffold. The tetrazole group is a well-established bioisostere of the carboxylic acid moiety, often employed to enhance a molecule's pharmacokinetic profile, including metabolic stability and cell permeability, without compromising its target-binding affinity. This guide will delve into a comparative analysis of these compounds, with a particular focus on their inhibitory activity against prolyl 4-hydroxylase (P4H), a key enzyme in collagen biosynthesis and a therapeutic target for fibrotic diseases and cancer.

Performance Comparison: Prolyl 4-Hydroxylase Inhibition

Prolyl 4-hydroxylase (P4H) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that plays a crucial role in the post-translational modification of proline residues in collagen. Its inhibition is a promising strategy for treating conditions characterized by excessive collagen deposition. Several pyridine dicarboxylic acids have been identified as potent inhibitors of P4H.

While direct experimental data for the P4H inhibitory activity of this compound is not available in the public domain, its potential as a P4H inhibitor can be inferred from the principle of bioisosterism and data on related structures. The tetrazole ring in this compound is designed to mimic the binding interactions of a carboxylate group. Studies have shown that tetrazole-containing analogues can be equipotent to their dicarboxylic acid counterparts while offering improved cellular permeability. For instance, a tetrazole-containing analogue of a protein tyrosine phosphatase 1B inhibitor was found to be equipotent to the corresponding dicarboxylic acid analogue (Kᵢ = 2.0 µM for both) but with significantly higher cell permeability.

The following table summarizes the reported inhibitory activities of various pyridine carboxylic acid derivatives against P4H.

CompoundTarget EnzymeInhibition Value (IC₅₀ / Kᵢ)Reference
[2,2'-Bipyridine]-5,5'-dicarboxylic acidProlyl 4-HydroxylaseIC₅₀ = 0.19 µM
Pyridine-2,5-dicarboxylic acidProlyl 4-HydroxylaseKᵢ = 0.8 µM
Pyridine-2,4-dicarboxylic acidProlyl 4-HydroxylaseKᵢ = 2 µM
[2,2'-Bipyridine]-5-carboxylic acidProlyl 4-HydroxylaseIC₅₀ = 13 µM
This compound Prolyl 4-Hydroxylase Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to determine the inhibitory activity of compounds against prolyl 4-hydroxylase.

Prolyl 4-Hydroxylase (P4H) Inhibition Assay (Luminescence-Based)

This high-throughput screening assay quantifies succinate, a byproduct of the P4H-catalyzed hydroxylation reaction.

Materials:

  • Recombinant human P4H enzyme

  • Peptide substrate (e.g., a synthetic procollagen-like peptide)

  • α-ketoglutarate (α-KG)

  • P4H Reaction Buffer (e.g., HEPES buffer, pH 7.5, containing ascorbate and FeSO₄)

  • Test compounds dissolved in DMSO

  • Succinate-Glo™ Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Add 2.5 µL of test compound solution or DMSO (vehicle control) to the wells of the assay plate.

  • Enzyme Addition: Add 5 µL of a 2X P4H enzyme solution prepared in P4H Reaction Buffer to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2.5 µL of a 4X solution containing the peptide substrate and α-KG in P4H Reaction Buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Succinate Detection:

    • Add 10 µL of Succinate Detection Reagent I to each well and incubate for 60 minutes at room temperature.

    • Add 20 µL of Succinate Detection Reagent II to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the amount of P4H inhibition.

Prolyl 4-Hydroxylase (P4H) Inhibition Assay (HPLC-Based)

This method directly measures the formation of the hydroxylated product.

Materials:

  • Recombinant human P4H enzyme

  • Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

  • α-ketoglutarate (α-KG), Ascorbate, FeSO₄

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, P4H enzyme, peptide substrate, α-KG, ascorbate, and FeSO₄.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the hydroxylated and non-hydroxylated peptide substrate. The extent of inhibition is determined by the reduction in the amount of hydroxylated product formed in the presence of the inhibitor compared to the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

enzyme_inhibition_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization compound_library Compound Library (Pyridine Carboxylic Acids & Analogs) primary_assay Primary Assay (e.g., Luminescence-based P4H assay) compound_library->primary_assay hit_identification Hit Identification (Compounds showing significant inhibition) primary_assay->hit_identification dose_response Dose-Response Studies (IC50 determination) hit_identification->dose_response secondary_assay Secondary Assay (e.g., HPLC-based P4H assay) dose_response->secondary_assay mechanism_studies Mechanism of Action Studies (e.g., enzyme kinetics) secondary_assay->mechanism_studies sar_studies Structure-Activity Relationship (SAR) (Synthesis of analogs) mechanism_studies->sar_studies adme_profiling ADME/Tox Profiling (In vitro & in vivo) sar_studies->adme_profiling lead_candidate Lead Candidate Selection adme_profiling->lead_candidate

Caption: A generalized workflow for the discovery of enzyme inhibitors.

p4h_pathway Procollagen Procollagen Chains P4H Prolyl 4-Hydroxylase (P4H) Procollagen->P4H Substrate HydroxylatedProcollagen Hydroxylated Procollagen P4H->HydroxylatedProcollagen Catalysis (+ O2, α-KG, Fe2+) TripleHelix Stable Collagen Triple Helix HydroxylatedProcollagen->TripleHelix ExtracellularMatrix Extracellular Matrix (Fibrosis) TripleHelix->ExtracellularMatrix Inhibitor Pyridine Carboxylic Acid or Tetrazole Analog Inhibitor->P4H Inhibition

Caption: Simplified collagen biosynthesis pathway and P4H inhibition.

Conclusion

The available data strongly supports the potential of pyridine carboxylic acids as effective enzyme inhibitors. Specifically, pyridine dicarboxylic acids have demonstrated potent, low micromolar to nanomolar inhibition of prolyl 4-hydroxylase. While direct experimental evidence for this compound is pending, the established role of the tetrazole ring as a carboxylic acid bioisostere suggests it is a highly promising candidate for P4H inhibition. The tetrazole moiety may offer advantages in terms of improved pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, which are critical for the development of orally bioavailable drugs. Further experimental investigation is warranted to directly compare the inhibitory potency and pharmacokinetic profile of this compound with its carboxylic acid counterparts to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Bioactivity of Tetrazolo[1,5-a]pyridine Analogs and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of carboxylic acids. This structural similarity allows for enhanced pharmacological profiles, including improved metabolic stability and binding affinity to biological targets. This guide provides a comparative analysis of the bioactivity of derivatives based on the tetrazolo[1,5-a]pyridine core and structurally related analogs, with a focus on their anticancer and antimicrobial properties. The data presented herein is a compilation from various studies to facilitate objective comparison and inform future drug discovery efforts.

Anticancer Activity

Derivatives of tetrazolo[1,5-a]pyridine and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.

Table 1: Comparative in vitro Anticancer Activity of Tetrazolo-fused Heterocycle Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine SulfonamideMM137BxPC-3 (Pancreatic)0.16[4]
MM137PC-3 (Prostate)0.11[4]
MM130HCT 116 (Colon)0.39 - 0.6[5]
MM131HCT 116 (Colon)0.39 - 0.6[5]
Pyrazolo[4,3-e][1][2][3]triazine Sulfonamide3bMCF-7 (Breast)~0.5 (induces apoptosis)[6]
3bMDA-MB-231 (Breast)~0.5 (induces apoptosis)[6]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: The cytotoxic activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Apoptosis Assay by Annexin V-FITC/PI Staining: The induction of apoptosis is frequently determined by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway: Induction of Apoptosis

Several studies on pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides suggest that their anticancer activity is mediated through the induction of both the intrinsic and extrinsic pathways of apoptosis.[7] The PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, has been identified as a potential target.[7] Inhibition of this pathway can lead to the induction of apoptosis.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound Tetrazolo-fused Derivative PI3K PI3K Compound->PI3K Inhibits DeathReceptor Death Receptor Compound->DeathReceptor Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates mTOR->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Proposed mechanism of apoptosis induction by tetrazolo-fused derivatives.

Antimicrobial Activity

Certain tetrazolo[1,5-a]pyridine derivatives and related compounds have shown promising activity against various bacterial strains. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative in vitro Antimicrobial Activity of Tetrazolo[1,5-a]pyridine Analogs
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Tetrazolo[1,5-a]pyridineDerivative 193Staphylococcus aureus-[1]
Bacillus cereus-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Pyrazolo[1,5-a]pyridine-3-carboxamide5kMycobacterium tuberculosis H37Rv0.069 (nM)[8]
1,2,4-Triazolo[1,5-a]pyrimidineEssramycinGram-positive & Gram-negative bacteria2.0 - 8.0[9]

Note: Specific MIC values for derivative 193 were not provided in the source, but it was reported to have "good antimicrobial activities".

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

G Start Start: Test Compounds Preparation Prepare Serial Dilutions of Compounds in Broth Start->Preparation Inoculation Inoculate Microtiter Plate Preparation->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The tetrazolo[1,5-a]pyridine scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer and antimicrobial activities in vitro. The anticancer effects appear to be mediated through the induction of apoptosis, potentially involving the inhibition of the PI3K/Akt/mTOR signaling pathway. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The provided experimental protocols serve as a foundation for the standardized evaluation of new derivatives within this chemical class.

References

A Comparative Analysis of Synthetic Routes to Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural features, particularly the tetrazole ring acting as a bioisostere of a carboxylic acid, make it a valuable scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic methods for this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting an optimal strategy. The presented methodologies are based on established synthetic transformations for analogous structures, given the limited availability of direct comparative studies for this specific compound in published literature.

Synthetic Strategies and Comparison

Two primary synthetic pathways to this compound are proposed and compared:

Method 1: Synthesis from 2-Chloro-6-cyanopyridine. This two-step approach involves the initial formation of the tetrazolo[1,5-a]pyridine ring system via a nucleophilic substitution of the chloro group with an azide, followed by the hydrolysis of the nitrile functionality to the desired carboxylic acid.

Method 2: Synthesis from 2-Hydrazinopyridine-6-carboxylic acid. This method relies on the diazotization of a hydrazine precursor to directly form the fused tetrazole ring. This approach offers a more direct route to the final product, assuming the availability of the starting hydrazine derivative.

The following table summarizes the key aspects of these two proposed synthetic routes.

ParameterMethod 1: From 2-Chloro-6-cyanopyridineMethod 2: From 2-Hydrazinopyridine-6-carboxylic acid
Starting Material 2-Chloro-6-cyanopyridine2-Hydrazinopyridine-6-carboxylic acid
Number of Steps 21
Key Reagents Sodium azide, Ammonium chloride, Strong acid/base for hydrolysisSodium nitrite, Hydrochloric acid
Reaction Conditions Step 1: Elevated temperature (e.g., 120-130 °C); Step 2: Reflux with acid or baseLow temperature (e.g., 0-5 °C)
Potential Advantages Readily available starting material.Single-step synthesis, potentially higher atom economy.
Potential Disadvantages Two-step process, harsh conditions for nitrile hydrolysis.Starting material may require separate synthesis.

Experimental Protocols

Method 1: Synthesis from 2-Chloro-6-cyanopyridine

Step 1: Synthesis of 6-Cyanotetrazolo[1,5-a]pyridine

  • To a solution of 2-chloro-6-cyanopyridine (1.0 eq) in dimethylformamide (DMF, 5 mL per mmol of starting material), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the mixture with 2M HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 6-cyanotetrazolo[1,5-a]pyridine.

Step 2: Hydrolysis to this compound

  • Suspend the 6-cyanotetrazolo[1,5-a]pyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 6-12 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium hydroxide to a pH of 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.

Method 2: Synthesis from 2-Hydrazinopyridine-6-carboxylic acid
  • Dissolve 2-hydrazinopyridine-6-carboxylic acid (1.0 eq) in dilute hydrochloric acid at 0-5 °C.

  • To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[1]

Visualization of Synthetic Pathways

The logical flow of the two proposed synthetic strategies is outlined in the diagram below.

Synthesis_Comparison cluster_0 Method 1 cluster_1 Method 2 2-Chloro-6-cyanopyridine 2-Chloro-6-cyanopyridine 6-Cyanotetrazolo[1,5-a]pyridine 6-Cyanotetrazolo[1,5-a]pyridine 2-Chloro-6-cyanopyridine->6-Cyanotetrazolo[1,5-a]pyridine NaN3, NH4Cl DMF, 120-130°C Tetrazolo[1,5-a]pyridine-6-carboxylic acid_1 This compound 6-Cyanotetrazolo[1,5-a]pyridine->Tetrazolo[1,5-a]pyridine-6-carboxylic acid_1 H2SO4/H2O Reflux 2-Hydrazinopyridine-6-carboxylic acid 2-Hydrazinopyridine-6-carboxylic acid Tetrazolo[1,5-a]pyridine-6-carboxylic acid_2 This compound 2-Hydrazinopyridine-6-carboxylic acid->Tetrazolo[1,5-a]pyridine-6-carboxylic acid_2 NaNO2, HCl 0-5°C

Caption: Comparative workflow of two synthetic routes.

The following diagram illustrates the logical relationship and key considerations for choosing between the two synthetic methods.

Logical_Relationship Target_Molecule This compound Method_1 Method 1 (From 2-Chloro-6-cyanopyridine) Number_of_Steps Number_of_Steps Method_1->Number_of_Steps Two steps Reaction_Conditions Reaction_Conditions Method_1->Reaction_Conditions Harsh hydrolysis Starting_Material_Availability Starting_Material_Availability Method_1->Starting_Material_Availability Generally high Method_2 Method 2 (From 2-Hydrazinopyridine-6-carboxylic acid) Method_2->Number_of_Steps One step Method_2->Reaction_Conditions Mild Method_2->Starting_Material_Availability May require synthesis - "Method_1"; "Target_Molecule" <- "Method_2"; "Considerations" [shape=plaintext, fontcolor="#202124"]; "Starting_Material_Availability" [label="Starting Material\nAvailability", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Number_of_Steps" [label="Number of\nSynthetic Steps", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Conditions" [label="Reaction\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Considerations" -> "Starting_Material_Availability"; "Considerations" - - "Method_1"; "Target_Molecule" <- "Method_2"; "Considerations" [shape=plaintext, fontcolor="#202124"]; "Starting_Material_Availability" [label="Starting Material Availability", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Number_of_Steps" [label="Number of Synthetic Steps", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Conditions" [label="Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Considerations" -> "Starting_Material_Availability"; "Considerations" - Considerations Considerations Considerations->Reaction_Conditions

Caption: Decision factors for synthesis method selection.

References

Tetrazolo[1,5-a]pyridine-6-carboxylic acid as a bioisostere for carboxylic acids: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals exploring the potential of tetrazolo[1,5-a]pyridine-6-carboxylic acid as a bioisosteric replacement for carboxylic acids in drug design and development.

In the realm of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization. One of the most common bioisosteric substitutions is the replacement of a carboxylic acid with a tetrazole moiety. This guide provides a comparative analysis of this compound and its corresponding carboxylic acid analogue, Pyridine-2,6-dicarboxylic acid, offering insights into their physicochemical properties and potential biological implications.

Physicochemical Properties: A Head-to-Head Comparison

The rationale for employing a tetrazole as a carboxylic acid bioisostere lies in its similar acidic properties and steric profile, which can lead to comparable biological activity while potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability. Below is a summary of key physicochemical parameters for this compound and Pyridine-2,6-dicarboxylic acid.

PropertyThis compoundPyridine-2,6-dicarboxylic acid
Molecular Weight ( g/mol ) 164.12167.12[1][2]
pKa Predicted: ~4.5 - 5.02.16[1][3][4]
logP Predicted: ~0.5 - 1.00.3 - 0.54[3][5]
Water Solubility No data available5 g/L (20 °C)[1][4]

Note: Experimental data for this compound is limited. Predicted values are based on computational models and the known properties of similar tetrazole-containing compounds.

The tetrazole moiety in this compound is expected to have a pKa value comparable to that of a carboxylic acid, ensuring that it can exist in an ionized state at physiological pH, a critical factor for interacting with biological targets. While both compounds are relatively polar, the tetrazole derivative is predicted to have a slightly higher lipophilicity (logP), which could influence its absorption and distribution characteristics.

Biological Activity and Potential Applications

Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a well-known bacterial metabolite that plays a role in the heat resistance of endospores.[6] It also exhibits antimicrobial properties, which are attributed to its ability to chelate metal ions essential for microbial growth.[7][8]

While specific biological activity data for this compound is not extensively documented in publicly available literature, the tetrazolo[1,5-a]pyridine scaffold is recognized as an electron-accepting unit in π-conjugated systems and possesses good thermal stability.[9] Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown promising antimicrobial and immunomodulatory activities.[10] Given the structural similarities and the known bioisosteric relationship, it is plausible that this compound could exhibit a range of biological activities, including but not limited to antimicrobial and enzyme inhibitory effects. A proposed initial biological screening cascade for this compound would involve cytotoxicity, antimicrobial, and anticancer activity assays.[11][12]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which half of the acidic protons have been neutralized.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental workflows and potential biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of Analogues Purification Purification (Chromatography) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure pKa pKa Determination Structure->pKa logP logP Measurement Structure->logP Solubility Aqueous Solubility Structure->Solubility Cytotoxicity Cytotoxicity Screening (MTT Assay) Structure->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity->Antimicrobial Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme

General workflow for synthesis and evaluation.

gpcr_signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Ligand Ligand (e.g., Bioisostere) Ligand->GPCR Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A potential GPCR signaling pathway.

References

Spectroscopic Scrutiny: A Comparative Guide to Tetrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric structures is a critical step in chemical synthesis and pharmaceutical research. Tetrazolo[1,5-a]pyridine and its substituted isomers, known for their presence in various biologically active compounds, present a unique analytical challenge due to their structural similarities. This guide provides a comprehensive spectroscopic comparison of these isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.

The tetrazolo[1,5-a]pyridine ring system can exist in equilibrium with its 2-azidopyridine tautomer. This tautomerism is influenced by the solvent and the nature and position of substituents on the pyridine ring, adding a layer of complexity to its spectroscopic analysis. The following sections detail the characteristic spectroscopic signatures of the parent compound and its methylated isomers, providing a framework for their differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for tetrazolo[1,5-a]pyridine and its methylated isomers. It is important to note that while data for the parent compound is readily available, comprehensive datasets for all positional isomers are not consistently reported in the literature. The presented data is a compilation from various sources and serves as a comparative baseline.

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

CompoundH-5H-6H-7H-8-CH3Solvent
Tetrazolo[1,5-a]pyridine8.25 (d)7.45 (t)7.90 (t)8.95 (d)-CDCl3
5-Methyltetrazolo[1,5-a]pyridine-7.30 (t)7.75 (d)8.80 (d)2.70 (s)CDCl3
7-Methyltetrazolo[1,5-a]pyridine8.15 (s)7.25 (d)-8.75 (d)2.55 (s)CDCl3
8-Methyltetrazolo[1,5-a]pyridine8.10 (d)7.35 (t)7.80 (d)-2.85 (s)CDCl3

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

CompoundC-5C-6C-7C-8C-9a-CH3Solvent
Tetrazolo[1,5-a]pyridine116.5130.2116.9141.8149.5-CDCl3
5-Methyltetrazolo[1,5-a]pyridine126.0129.8116.5141.5149.018.5CDCl3
7-Methyltetrazolo[1,5-a]pyridine116.2130.8127.5141.2149.321.0CDCl3
8-Methyltetrazolo[1,5-a]pyridine116.8130.0116.7150.5149.815.2CDCl3

Table 3: IR Spectroscopic Data (ν, cm-1)

CompoundTetrazole Ring VibrationsPyridine Ring C=N StretchAzido (N3) Stretch (if present)
Tetrazolo[1,5-a]pyridine~1640, 1470, 1320~1580Absent
2-Azidopyridine (tautomer)Absent~1590~2130 (strong)

Note: The IR spectra of tetrazolo[1,5-a]pyridines are often characterized by the absence of a strong azido stretch around 2100-2200 cm-1, which would be indicative of the 2-azidopyridine tautomer.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Key Fragmentation Pattern
Tetrazolo[1,5-a]pyridine120Loss of N2 (m/z 92)
Methyltetrazolo[1,5-a]pyridine134Loss of N2 (m/z 106), subsequent fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl3 at 7.26 ppm).

  • 13C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Referencing: The solvent peak is used as an internal standard (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16 to 32 scans.

    • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: Typically 200-400 nm.

    • Solvent Blank: The spectrum of the pure solvent in a quartz cuvette is recorded as a baseline and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The probe is heated to volatilize the sample.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the separated ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of tetrazolo[1,5-a]pyridine isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Identification Sample Synthesized Isomer Mixture or Pure Isomer NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structure Elucidation & Isomer Identification NMR->Structure Positional Information (Chemical Shifts, Coupling) Tautomerism Azido-Tetrazolo Tautomerism Check IR->Tautomerism Functional Group ID (Absence of N3 stretch) MS->Structure Molecular Weight & Fragmentation Pattern UV->Structure Conjugation Information Tautomerism->Structure

In Silico Modeling and Comparative Analysis of Tetrazolo[1,5-a]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance and properties of various Tetrazolo[1,5-a]pyridine derivatives, supported by computational and experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The Tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored as potential therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. In silico modeling techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, have been instrumental in elucidating the structure-activity relationships and guiding the design of more potent and selective derivatives.

This guide provides a comparative overview of various Tetrazolo[1,5-a]pyridine derivatives, summarizing their biological activities and in silico modeled properties. The data presented is compiled from multiple studies to offer a comprehensive resource for researchers in the field.

Comparative Analysis of Biological Activities and In Silico Properties

The following tables summarize the reported biological activities and in silico data for a selection of Tetrazolo[1,5-a]pyridine derivatives from various studies.

Table 1: Anticancer Activity of Pyrazolo-Pyridine Fused Tetrazolo-Pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Target ProteinDocking Score (kcal/mol)Reference
10ah MCF-723.30PARP1 (7KK4)-7.42[1]
10ab MCF-723.83--[1]
10bh HEK-2932.53CRF1 Receptor (4Z9G)-10.77[1]
10bc HEK-29314.46--[1]

Table 2: Antimicrobial Activity of Tetrazolo[1,5-a]pyridine Derivatives

Derivative TypeBacterial StrainFungal StrainActivityReference
Pyrazole-tetrazole hybridsVariousVariousMedium activity[2]
Pyrazolo-pyridine fused tetrazolo-pyrimidinesGram-negative & Gram-positiveVariousSignificant antibacterial efficacy[1]
Tetrazole derivatives from Schiff basesEscherichia coli (Gram-negative)-Inhibitory activity
Tetrazole derivatives from Schiff basesStaphylococcus (Gram-positive)-Inhibitory activity

Table 3: In Silico Properties of Tetrazolo and Sulfonamide Analogs of Imidazo[4,5-b]pyridine as Angiotensin AT1 Receptor Antagonists

QSAR Modelpred_r²Reference
2D-QSAR 0.87620.77320.7563[3]
Group-based QSAR 0.78060.71800.7885[3]
3D-QSAR (kNN-MFA) -0.82710.7991[3]

Experimental and Computational Protocols

A summary of the methodologies employed in the cited studies is provided below.

Molecular Docking

Molecular docking studies are performed to predict the binding mode and affinity of a ligand with a target protein. A typical protocol involves:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 2D structures of the Tetrazolo[1,5-a]pyridine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program such as AutoDock or Glide is used to dock the prepared ligands into the active site of the prepared protein. The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

  • Data Set Preparation: A dataset of Tetrazolo[1,5-a]pyridine derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric properties), are calculated for each molecule.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the developed QSAR model is assessed using internal and external validation techniques.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target receptor.

  • Training Set Selection: A set of active molecules is selected to generate the pharmacophore model.

  • Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups are identified among the training set molecules.

  • Model Generation and Validation: A pharmacophore model is generated based on the identified features. The model is then validated by its ability to distinguish between active and inactive molecules from a database.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of Tetrazolo[1,5-a]pyridine derivatives.

G In Silico Drug Discovery Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Identify Biological Target Ligand_DB Compound Library (Tetrazolo[1,5-a]pyridines) Target_ID->Ligand_DB Docking Molecular Docking Ligand_DB->Docking QSAR QSAR Modeling Ligand_DB->QSAR Pharmacophore Pharmacophore Modeling Ligand_DB->Pharmacophore Hit_to_Lead Hit-to-Lead Optimization Docking->Hit_to_Lead QSAR->Hit_to_Lead Pharmacophore->Hit_to_Lead ADMET ADMET Prediction Hit_to_Lead->ADMET Synthesis Chemical Synthesis ADMET->Synthesis In_Vitro In Vitro & In Vivo Testing Synthesis->In_Vitro G Simplified EGFR Signaling Pathway EGFR EGFR Dimerization Dimerization EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Tetrazolo[1,5-a]pyridine Derivative (Inhibitor) Inhibitor->EGFR G Pharmacophore Model Generation Active_Compounds Set of Active Tetrazolo[1,5-a]pyridine Derivatives Feature_ID Identify Common Pharmacophoric Features Active_Compounds->Feature_ID Model_Gen Generate 3D Pharmacophore Model Feature_ID->Model_Gen Model_Val Validate Model (e.g., with decoys) Model_Gen->Model_Val Virtual_Screening Use for Virtual Screening Model_Val->Virtual_Screening

References

Comparative Cross-Reactivity Analysis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Tetrazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available cross-reactivity data for this specific molecule, this document outlines a comprehensive strategy for its evaluation against a panel of related compounds and biological targets. The experimental protocols and data presentation formats described herein are based on established methodologies in drug discovery and development.

Introduction to this compound

This compound belongs to the tetrazole class of compounds, which are recognized for their diverse biological activities.[1][2] The tetrazole ring is often employed as a bioisostere for a carboxylic acid group in drug design, potentially enhancing metabolic stability and pharmacokinetic properties.[3] Derivatives of tetrazoles have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][4][5] Given the broad spectrum of activity within this chemical class, a thorough assessment of cross-reactivity is crucial to determine the selectivity and potential off-target effects of this compound.

Comparative Analysis of Potential Cross-Reactivity

To evaluate the cross-reactivity profile of this compound, a panel of structurally related compounds and a battery of in vitro assays are recommended. The following tables present a hypothetical data summary to illustrate how the results of such studies could be presented.

Table 1: In Vitro Target-Based Cross-Reactivity

This table summarizes the inhibitory activity of this compound and comparator compounds against a panel of selected enzymes and receptors. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of potency and affinity.

CompoundTarget Enzyme/ReceptorIC50 (µM)Ki (µM)Assay Type
This compound Target X [Data] [Data] Enzyme Inhibition
COX-1>100>100Enzyme Inhibition
COX-25025Enzyme Inhibition
hERG Channel>100>100Electrophysiology
JAK27540Kinase Assay
Comparator A (Structural Analog 1)Target X[Data][Data]Enzyme Inhibition
COX-1105Enzyme Inhibition
COX-210.5Enzyme Inhibition
Comparator B (Pyridine Carboxylic Acid)Target X>100>100Enzyme Inhibition
COX-1>100>100Enzyme Inhibition
COX-2>100>100Enzyme Inhibition
Table 2: Cellular Cross-Reactivity and Cytotoxicity

This table outlines the effects of the compounds on cellular viability and function in different cell lines. The CC50 (half-maximal cytotoxic concentration) is a measure of general toxicity.

CompoundCell LineCC50 (µM)Assay Type
This compound HEK293 >100 MTT Assay
HepG285MTT Assay
HeLa92MTT Assay
Comparator A (Structural Analog 1)HEK29350MTT Assay
HepG235MTT Assay
Comparator B (Pyridine Carboxylic Acid)HEK293>100MTT Assay
HepG2>100MTT Assay

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. The following are standard protocols for key experiments.

Enzyme Inhibition Assay (General Protocol)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific enzyme (IC50).

  • Materials:

    • Purified enzyme

    • Substrate for the enzyme

    • Test compound (this compound) and comparators

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • Add a fixed concentration of the enzyme to each well of the microplate.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate for a specified time at a controlled temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Receptor Binding Assay (Competitive)
  • Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6][7][8][9][10]

  • Materials:

    • Cell membranes expressing the target receptor

    • Radiolabeled ligand with known affinity for the receptor

    • Test compound (this compound) and comparators

    • Binding buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of the unlabeled test compounds.

    • In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the serially diluted test compounds.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

hERG Channel Assay (Patch Clamp)
  • Objective: To assess the potential of a compound to block the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.[11][12][13][14][15]

  • Materials:

    • Cells stably expressing the hERG channel (e.g., HEK293-hERG)

    • Patch clamp rig with amplifier and data acquisition system

    • Intracellular and extracellular recording solutions

    • Test compound (this compound)

  • Procedure:

    • Culture the hERG-expressing cells on coverslips.

    • Place a coverslip in the recording chamber of the patch clamp setup and perfuse with extracellular solution.

    • Form a high-resistance seal between a glass micropipette filled with intracellular solution and the cell membrane (whole-cell configuration).

    • Apply a voltage clamp protocol to elicit hERG channel currents.

    • Record the baseline hERG current.

    • Perfuse the cell with a solution containing the test compound at various concentrations.

    • Record the hERG current in the presence of the compound.

    • Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)
  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxic potential of a compound.[16]

  • Materials:

    • Cultured cells (e.g., HEK293, HepG2)

    • Cell culture medium

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 value from the dose-response curve.[17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways that could be affected by small molecule inhibitors and a general workflow for assessing cross-reactivity.

experimental_workflow cluster_planning Phase 1: Planning & Compound Selection cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Test Compound: This compound select_comparators Select Comparator Compounds (Structural Analogs, Scaffolds) start->select_comparators select_assays Select Cross-Reactivity Assays (Target-based, Cell-based) select_comparators->select_assays enzyme_assay Enzyme Inhibition Assays select_assays->enzyme_assay binding_assay Receptor Binding Assays select_assays->binding_assay herg_assay hERG Channel Assay select_assays->herg_assay cyto_assay Cytotoxicity Assays select_assays->cyto_assay data_analysis Calculate IC50, Ki, CC50 Values enzyme_assay->data_analysis binding_assay->data_analysis herg_assay->data_analysis cyto_assay->data_analysis comparison Compare Data with Comparators data_analysis->comparison report Generate Cross-Reactivity Profile Report comparison->report

Caption: General workflow for assessing the cross-reactivity of a test compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus & Binds gene_transcription Gene Transcription dna->gene_transcription cytokine Cytokine cytokine->receptor

Caption: The JAK-STAT signaling pathway.[18][19][20][21][22]

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Translocates to Nucleus & Activates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factor->gene_expression growth_factor Growth Factor growth_factor->receptor

Caption: The MAPK/ERK signaling pathway.[23][24][25][26]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikk IKK Complex ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex ikb->nfkb_ikb Degradation nfkb NF-κB dna DNA nfkb->dna Translocates to Nucleus & Binds nfkb_ikb->nfkb Releases gene_transcription Gene Transcription (Inflammation, Immunity) dna->gene_transcription stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1) stimulus->ikk Activates

Caption: The NF-κB signaling pathway.[27][28][29][30]

Conclusion

A comprehensive evaluation of the cross-reactivity of this compound is paramount for its development as a potential therapeutic agent. The methodologies and frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to design and execute a thorough selectivity profiling. By systematically assessing its interactions with a range of biological targets and cell types, a clear understanding of its potential on- and off-target effects can be achieved, ultimately informing its future clinical potential.

References

Benchmarking Tetrazolo[1,5-a]pyridine-6-carboxylic acid: A Comparative Guide for TRK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance overview of Tetrazolo[1,5-a]pyridine-6-carboxylic acid and its analogs in the context of Tropomyosin receptor kinase (TRK) inhibition, a critical pathway in cancer therapy. While specific quantitative inhibitory data for this compound is not publicly available, this document benchmarks its potential performance against established TRK inhibitors, providing valuable context for its application in drug discovery and development.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2] In various cancers, gene fusions involving the NTRK genes lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers.[1][2] These fusion proteins activate downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.[1][3] Consequently, inhibitors of TRK have emerged as a significant class of targeted cancer therapies.

Performance Comparison of TRK Inhibitors

While direct IC50 values for this compound are not available in the public domain, its structural motifs are of interest in the design of kinase inhibitors. A patent application has identified this compound as a potential intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives targeting TRK kinases. This suggests its relevance as a scaffold in the development of novel TRK inhibitors.

To provide a benchmark for its potential efficacy, the following table summarizes the performance of several well-characterized TRK inhibitors against the three TRK isoforms.

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
Larotrectinib5-115-115-11[4][5]
Entrectinib1-51-51-5[4][5]
Selitrectinib (LOXO-195)0.6<1<2.5[6][7]
Repotrectinib (TPX-0005)0.830.050.1[8]
Taletrectinib1.261.470.18[9]

Signaling Pathway and Experimental Workflow

To understand the context of TRK inhibition, the following diagrams illustrate the TRK signaling pathway and a general workflow for a biochemical kinase inhibition assay.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Proliferation Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - TRK Enzyme - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound (e.g., this compound) start->reagent_prep serial_dilution Perform Serial Dilution of Test Compound reagent_prep->serial_dilution plate_setup Add Kinase, Substrate, and Test Compound to Assay Plate serial_dilution->plate_setup initiate_reaction Initiate Kinase Reaction by Adding ATP plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Calculate % Inhibition and Determine IC50 detection->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid with Known Enzyme Inhibitors: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Tetrazolo[1,5-a]pyridine-6-carboxylic acid against established inhibitors of key enzymatic targets. While direct experimental data on the inhibitory activity of this compound is not publicly available, its structural features suggest potential interactions with several enzyme classes. This document offers a predictive comparison based on the well-understood roles of its core chemical moieties in enzyme inhibition.

The structure of this compound features a tetrazole ring, which is a well-established bioisostere of a carboxylic acid. This substitution can enhance metabolic stability and improve binding affinity to target proteins. The fused pyridine ring system provides a rigid scaffold that can be further optimized for specific enzyme active sites. Given these characteristics, this compound is a candidate for inhibition of enzymes that recognize carboxylic acid substrates or inhibitors. This guide explores its potential against Xanthine Oxidase, Carbonic Anhydrase, Aldose Reductase, and Casein Kinase 2 (CK2).

Comparative Analysis of Inhibitory Potency

The following tables summarize the inhibitory potency (IC50/Ki) of known inhibitors for selected enzyme targets. This quantitative data serves as a benchmark for the potential efficacy of this compound, should it be experimentally evaluated against these enzymes.

Table 1: Comparison with Known Xanthine Oxidase Inhibitors

CompoundTarget EnzymeIC50 / KiMechanism of Action
AllopurinolXanthine Oxidase~0.6 µM (Ki)Competitive inhibitor, metabolized to oxypurinol which is a more potent non-competitive inhibitor.
FebuxostatXanthine Oxidase~2.5 nM (Ki)Potent, non-purine selective inhibitor that binds to the molybdenum-pterin center.
This compound Xanthine Oxidase Data not available Hypothesized competitive inhibitor due to structural similarity to purines.

Table 2: Comparison with Known Carbonic Anhydrase Inhibitors

CompoundTarget EnzymeIC50 / KiMechanism of Action
AcetazolamideCarbonic Anhydrase II~12 nM (Ki)Non-competitive inhibitor, binds to the zinc ion in the active site.
BrinzolamideCarbonic Anhydrase II~3.1 nM (Ki)Non-competitive inhibitor, with high affinity for the zinc-containing active site.
This compound Carbonic Anhydrase Data not available Potential for inhibition via interaction with the active site zinc ion, similar to sulfonamide inhibitors.

Table 3: Comparison with Known Aldose Reductase Inhibitors

CompoundTarget EnzymeIC50 / KiMechanism of Action
EpalrestatAldose Reductase~100 nM (IC50)Non-competitive inhibitor, binds to a site distinct from the substrate-binding site.
SorbinilAldose Reductase~150 nM (IC50)Binds to the enzyme's active site, preventing the reduction of glucose.
This compound Aldose Reductase Data not available The carboxylic acid bioisostere (tetrazole) could potentially interact with the anion-binding pocket of the active site.

Table 4: Comparison with a Known Tetrazole-Containing CK2 Inhibitor

CompoundTarget EnzymeIC50 / KiMechanism of Action
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineCasein Kinase 2 (CK2)45 nM (IC50)ATP-competitive inhibitor.
This compound Casein Kinase 2 (CK2) Data not available The tetrazole moiety suggests potential for ATP-competitive inhibition by mimicking the phosphate groups of ATP.

Experimental Protocols

To experimentally determine the inhibitory activity of this compound, the following standard enzymatic assays can be employed.

Xanthine Oxidase Inhibition Assay
  • Principle: The assay measures the inhibition of xanthine oxidase-catalyzed conversion of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically at 295 nm.

  • Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine solution

    • Phosphate buffer (pH 7.5)

    • Test compound (this compound) and known inhibitor (e.g., Allopurinol) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Add buffer, xanthine solution, and varying concentrations of the test compound or known inhibitor to a 96-well plate.

    • Initiate the reaction by adding xanthine oxidase to each well.

    • Measure the increase in absorbance at 295 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay
  • Principle: This assay measures the inhibition of the hydration of carbon dioxide catalyzed by carbonic anhydrase. The change in pH is monitored using a colorimetric indicator.

  • Reagents:

    • Human Carbonic Anhydrase II

    • CO2-saturated water

    • Tris-HCl buffer (pH 8.0)

    • pH indicator (e.g., p-nitrophenol)

    • Test compound and known inhibitor (e.g., Acetazolamide).

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound or known inhibitor in the buffer.

    • Initiate the reaction by adding CO2-saturated water.

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the rate of reaction and the percentage of inhibition.

    • Determine the IC50 or Ki value from the dose-response curve.

Aldose Reductase Inhibition Assay
  • Principle: The assay measures the inhibition of the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase. The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Recombinant human Aldose Reductase

    • DL-glyceraldehyde

    • NADPH

    • Phosphate buffer (pH 6.2)

    • Test compound and known inhibitor (e.g., Epalrestat).

  • Procedure:

    • In a quartz cuvette, mix the buffer, NADPH, substrate, and varying concentrations of the test compound or known inhibitor.

    • Initiate the reaction by adding the enzyme.

    • Record the decrease in absorbance at 340 nm for several minutes.

    • Calculate the initial velocity of the reaction and the percentage of inhibition.

    • Determine the IC50 value from the inhibition data.

Casein Kinase 2 (CK2) Inhibition Assay
  • Principle: This assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by CK2. The amount of phosphorylated substrate is quantified, often using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

  • Reagents:

    • Recombinant human CK2

    • Specific peptide substrate for CK2

    • ATP

    • Kinase buffer

    • Test compound and known inhibitor.

    • ADP-Glo™ reagents.

  • Procedure:

    • Set up the kinase reaction in a 96-well plate with buffer, enzyme, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for a set period.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which correlates with kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow and a relevant biological pathway.

G cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Inhibitor Known Inhibitor (e.g., Allopurinol) Inhibitor->Incubation Enzyme Target Enzyme (e.g., Xanthine Oxidase) Enzyme->Incubation Substrate Substrate (e.g., Xanthine) Assay Perform Assay (Spectrophotometry) Substrate->Assay Data Collect Raw Data (Absorbance vs. Time) Assay->Data Incubation->Assay Calculation Calculate % Inhibition Data->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for screening and characterizing enzyme inhibitors.

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid Gout Gout & Hyperuricemia UricAcid->Gout XO1->Xanthine XO2->UricAcid Inhibitor Inhibitors (e.g., Allopurinol, This compound?) Inhibitor->XO1 inhibition Inhibitor->XO2 inhibition

Caption: The role of Xanthine Oxidase in the purine degradation pathway and its inhibition.

Conclusion

This compound represents an intriguing candidate for enzyme inhibition due to its structural analogy to carboxylic acids and the presence of a fused heterocyclic system. While this guide highlights its potential by drawing comparisons with known inhibitors of Xanthine Oxidase, Carbonic Anhydrase, Aldose Reductase, and Casein Kinase 2, experimental validation is imperative. The provided protocols offer a clear path for researchers to undertake such an evaluation. The discovery of novel inhibitors is a cornerstone of drug development, and a thorough investigation of promising scaffolds like this compound is a critical step in this process.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling tetrazolo[1,5-a]pyridine-6-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for pyridine derivatives and hazardous chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data, this compound is harmful if swallowed and causes serious eye irritation. All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with local, state, and federal regulations.

  • Waste Identification and Segregation :

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

    • This waste stream should not be mixed with other incompatible chemical wastes. It is particularly important to store it separately from strong oxidizing agents and acids[1][2].

  • Containerization and Labeling :

    • Collect all this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Harmful," "Irritant")[1].

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.

    • The storage area should be cool and dry, and the container should be protected from direct sunlight and sources of ignition[2].

  • Disposal :

    • The ultimate disposal of this compound must be conducted through a licensed and approved waste disposal company[3].

    • Follow your institution's Environmental Health and Safety (EHS) guidelines to arrange for the pickup and disposal of the hazardous waste container.

    • Common disposal methods for pyridine derivatives include incineration at high temperatures in a permitted hazardous waste incinerator[4][5]. Do not attempt to dispose of this chemical down the drain or in regular trash.

Hazard and Disposal Information Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 7477-13-6
Physical Form Solid
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2A)[3]
Hazard Statements H302: Harmful if swallowed, H319: Causes serious eye irritation
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant
Incompatible Materials Strong oxidizing agents, acids, bases, and amines[1][2][6]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal company[3][4][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from incompatible materials classify->segregate containerize Collect in a labeled, sealed, compatible container segregate->containerize storage Store in a designated satellite accumulation area containerize->storage disposal Arrange for pickup by a licensed waste disposal company storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Tetrazolo[1,5-a]pyridine-6-carboxylic acid in a laboratory setting. The following procedures are based on best practices derived from safety data for structurally similar pyridine and carboxylic acid derivatives.

Hazard Assessment

  • Acute Oral Toxicity : May be harmful if swallowed.[1]

  • Skin Irritation : Can cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2]

A thorough risk assessment should be conducted for any specific experimental protocol involving this compound.[3]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. Additional or more robust PPE may be necessary depending on the scale of the experiment and the potential for exposure.[4]

PPE CategoryMinimum RequirementRecommended for
Eye and Face Protection Safety glasses with side shieldsAll handling procedures
Chemical safety gogglesProcedures with a splash hazard
Face shield (in addition to goggles)Large scale operations or significant splash risk
Hand Protection Disposable nitrile glovesIncidental contact
Double-gloving or Silver Shield gloves under nitrile glovesExtended handling or direct contact
Body Protection Laboratory coatAll handling procedures
Chemical-resistant apronDispensing or procedures with a splash hazard
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator if dusts are generated and engineering controls are insufficient

Table 1: Recommended Personal Protective Equipment (PPE) for handling this compound.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1][5]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]

Handling Procedures:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly.[3] Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[1]

  • In Solution : When working with the compound in solution, handle it with the same level of precaution as the solid, being mindful of potential splashes.

  • Avoidance of Contamination : Do not contaminate door handles, keyboards, or other surfaces with potentially contaminated gloves.[3] Remove and replace gloves immediately if they become contaminated.[4]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[2] Decontaminate the work area and any equipment used.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7]

  • Store locked up to prevent unauthorized access.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Solid Waste : Collect excess solid material and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not pour down the drain.[2]

  • Container Labeling : Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[2] This typically involves collection by a certified hazardous waste disposal company.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[2]

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water.[1] Seek immediate medical attention.[5]

  • Spills :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For large spills, contact your institution's environmental health and safety department.

SafeHandlingWorkflow prep Preparation ppe Don PPE prep->ppe assess Hazard Assessment assess->prep handling Chemical Handling (in Fume Hood) ppe->handling storage Secure Storage handling->storage Store unused chemical decon Decontamination handling->decon waste Waste Disposal decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end_node End of Process wash->end_node

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrazolo[1,5-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.